molecular formula C29H43BrN2O4 B12423479 Otilonium-d4 (bromide)

Otilonium-d4 (bromide)

Cat. No.: B12423479
M. Wt: 567.6 g/mol
InChI Key: VWZPIJGXYWHBOW-XHNQVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Otilonium-d4 (bromide) is a useful research compound. Its molecular formula is C29H43BrN2O4 and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Otilonium-d4 (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Otilonium-d4 (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H43BrN2O4

Molecular Weight

567.6 g/mol

IUPAC Name

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2;

InChI Key

VWZPIJGXYWHBOW-XHNQVTAOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-]

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Selection and Application of Octylonium-d4 Bromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for bioanalytical scientists and procurement specialists involved in the quantification of Octylonium Bromide (Otilonium Bromide). It moves beyond a simple product listing to provide a strategic framework for selecting, validating, and utilizing the deuterated internal standard (Octylonium-d4) to ensure data integrity in regulated environments.

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data is non-negotiable. Octylonium Bromide (OB), a quaternary ammonium compound with potent antispasmodic properties, presents specific bioanalytical challenges—namely, rapid ester hydrolysis in plasma and significant matrix effects in LC-MS/MS assays.

This guide delineates the critical role of Octylonium-d4 Bromide (the tetradeuterated isotopologue) as the gold-standard Internal Standard (IS). By compensating for ionization suppression and extraction variability, Octylonium-d4 ensures the robustness of bioanalytical methods. We provide a rigorous framework for supplier qualification, experimental design, and method validation compliant with FDA and ICH M10 guidelines.

Chemical Profile & Mechanistic Basis[1]

The Analyte: Octylonium Bromide[2][3][4][5]
  • CAS Number: 26095-59-0[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 563.6 g/mol

  • Pharmacology: An antimuscarinic and calcium channel blocker (L-type) acting locally on smooth muscle in the gastrointestinal tract.[6][7][8]

  • Stability Liability: Contains an ester linkage susceptible to rapid hydrolysis by plasma esterases, necessitating immediate stabilization during sample collection.

The Standard: Octylonium-d4 Bromide
  • Chemical Identity: N,N-Diethyl-N-methyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanaminium-d4 bromide.[1][2][4]

  • Molecular Weight: ~567.6 g/mol (+4 Da mass shift).

  • Isotopic Labeling Site: Typically located on the ethylene linker (

    
    ) or the ethyl groups of the quaternary ammonium center.
    
    • Technical Note: The labeling site must be non-exchangeable . Deuterium on acidic positions (e.g., amide N-H) can exchange with solvent protons (

      
      ), leading to signal loss and cross-talk. The ethylene linker is chemically inert, making it an ideal labeling position.
      
Mechanism of Error Correction (Isotope Dilution)

In LC-MS/MS, the "Matrix Effect" occurs when co-eluting phospholipids or endogenous salts suppress the ionization of the analyte. Because Octylonium-d4 co-elutes perfectly with the analyte (same retention time) and possesses identical physicochemical properties, it experiences the exact same suppression.



This ratio remains constant even if absolute signal intensity drops by 50% due to matrix interference, preserving quantitative accuracy.

Strategic Sourcing: Supplier Qualification Framework

Selecting a supplier for deuterated standards is not a commodity purchase; it is a risk management decision. Low isotopic purity can introduce "unlabeled" drug into your sample, artificially inflating the measured concentration (a critical failure in PK studies).

Supplier Selection Logic

The following diagram outlines the decision matrix for qualifying a vendor.

SupplierSelection Start Start: Identify Supplier CheckPurity Check Chemical Purity (>98% HPLC) Start->CheckPurity CheckIsoPurity Check Isotopic Purity (>99% atom % D) CheckPurity->CheckIsoPurity Pass Reject Reject Supplier CheckPurity->Reject Fail (<98%) CheckLabelPos Verify Label Position (Non-exchangeable?) CheckIsoPurity->CheckLabelPos Pass CheckIsoPurity->Reject Fail (Contribution to M0) CheckCoA Review CoA Data (H-NMR, MS, HPLC) CheckLabelPos->CheckCoA Stable CheckLabelPos->Reject Exchangeable Approve Approve Supplier CheckCoA->Approve Data Valid CheckCoA->Reject Insufficient Data

Figure 1: Decision matrix for qualifying a supplier of deuterated internal standards. Note the critical check for isotopic contribution to the M0 (analyte) channel.

Critical Quality Attributes (CQA) Checklist

When requesting a quote or CoA, verify these parameters:

ParameterSpecificationWhy it Matters
Chemical Purity

Impurities can cause interfering peaks in the chromatogram.
Isotopic Enrichment

Incomplete deuteration (e.g., d0, d1, d2 presence) contributes signal to the analyte channel, causing false positives.
Isotopic Distribution

d0
The amount of unlabeled Octylonium in the standard must be negligible.
Form Solid salt (Bromide)Solutions degrade faster. Solid form allows fresh stock preparation.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol synthesizes best practices for handling Octylonium Bromide, specifically addressing its instability.

Sample Preparation Workflow

Crucial Step: Octylonium contains an ester bond. Plasma esterases will degrade the drug ex vivo. You must stabilize samples immediately upon collection.

  • Stabilizer: Potassium Fluoride (KF) or organophosphates (e.g., Dichlorvos) are common esterase inhibitors. Alternatively, acidification (pH < 4) with Formic Acid is effective.

BioanalysisWorkflow Sample Plasma Sample (+ Esterase Inhibitor) IS_Add Add Octylonium-d4 (Internal Standard) Sample->IS_Add Spike Extract Extraction (PPT or LLE) IS_Add->Extract Mix Evap Evaporation & Reconstitution Extract->Evap Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject

Figure 2: LC-MS/MS workflow emphasizing the early addition of the Internal Standard to track extraction efficiency.

Mass Spectrometry Parameters

Octylonium is a quaternary ammonium compound; it is pre-charged (


), meaning it does not require protonation (

) in the source, often yielding high sensitivity in ESI+ mode.
  • Ionization: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Octylonium (Analyte) 483.4

(

)
214.1

~35
Octylonium-d4 (IS) 487.4

(

)
218.1

~35

Note: The bromide counter-ion (


) dissociates in the source and is not monitored in positive mode.

Validation & Data Integrity

To ensure the method meets regulatory standards (FDA/EMA), specific validation tests focusing on the Internal Standard are required.

Cross-Signal Contribution (Crosstalk)

You must verify that the IS does not interfere with the Analyte, and vice versa.

  • Inject Pure IS: Monitor the Analyte MRM channel.

    • Acceptance Criteria: Signal < 20% of the LLOQ (Lower Limit of Quantitation).[9]

  • Inject Pure Analyte (at ULOQ): Monitor the IS MRM channel.

    • Acceptance Criteria: Signal < 5% of the average IS response.

Matrix Factor (MF) Evaluation

The IS-normalized Matrix Factor is the ultimate test of the d4-standard's effectiveness.



  • Goal: The value should be close to 1.0 (e.g., 0.95 – 1.05).

  • Interpretation: If the Analyte is suppressed by 40% (MF = 0.60), the d4-IS should also be suppressed by 40% (MF = 0.60). The ratio cancels out the error, proving the "Self-Validating" nature of the method.

MatrixEffect cluster_0 Ion Source (ESI) Matrix Biological Matrix (Phospholipids/Salts) Analyte Analyte Ionization (Suppressed) Matrix->Analyte Interference IS IS (d4) Ionization (Suppressed Equally) Matrix->IS Interference Result Ratio (Analyte/IS) Remains Constant Analyte->Result IS->Result

Figure 3: Mechanism of Matrix Effect Compensation. The IS experiences identical suppression to the analyte, normalizing the final data.

Storage and Stability

  • Solid State: Store at -20°C under desiccated conditions. Octylonium is hygroscopic.

  • Stock Solution: Prepare in Acetonitrile or Methanol.

    • Warning: Do not store in alkaline buffers or water for extended periods due to ester hydrolysis risk.

  • Stability Testing: Perform a "Freeze-Thaw" stability cycle (3 cycles at -80°C to RT) on your stock solution to validate the solvent choice.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72092, Otilonium Bromide. Retrieved from [Link]

  • Zhao, Y. R., et al. (2010).[10] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900.[10] Retrieved from [Link]

  • Kim, K., et al. (2007).[11] Quantitative Determination of Octylonium in Human Plasma by LC–MS. Chromatographia, 66, 257–260.[11] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Molecular Weight of Otilonium-d4 Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Otilonium bromide is a quaternary ammonium salt recognized for its spasmolytic action, primarily targeting the smooth muscle of the distal gastrointestinal tract.[1][2] It functions as a muscarinic receptor antagonist and a calcium channel blocker, making it an effective agent in the management of irritable bowel syndrome (IBS).[1][2][3] In the landscape of drug development and clinical pharmacology, the precise quantification of a drug in biological matrices is paramount for pharmacokinetic and metabolic studies.[4] To achieve the highest degree of accuracy in such analyses, especially those employing mass spectrometry, stable isotope-labeled internal standards are indispensable.

This guide focuses on Otilonium-d4 bromide, the deuterium-labeled analogue of Otilonium bromide. The incorporation of four deuterium atoms creates a molecule that is chemically identical to the parent drug but mass-shifted, making it the ideal internal standard for quantitative assays.[5] We will delve into the specific structural characteristics, molecular weight, and the analytical methodologies required to confirm these properties, providing a foundational understanding for its application in a research setting.

Chemical Structure and Physicochemical Properties

The structural integrity of a reference standard is its most critical attribute. Otilonium-d4 bromide's structure is a multi-component assembly of functional groups that dictate its chemical behavior and analytical signature.

Core Molecular Structure

Otilonium-d4 bromide consists of a central quaternary ammonium cation and a bromide anion. The cation's architecture features several key functional moieties:

  • An octyloxybenzoyl amino group.

  • A benzoyl ester linkage.

  • A quaternary ammonium head group, which imparts a permanent positive charge.

The defining feature of Otilonium-d4 bromide is the specific placement of four deuterium (²H or D) atoms. These isotopes replace four hydrogen atoms on the ethyl group adjacent to the positively charged nitrogen atom.[5] This precise location is crucial as it is chemically stable and unlikely to undergo exchange under typical analytical conditions, a prerequisite for a reliable internal standard.

Chemical Structure of Otilonium-d4 Bromide Figure 1. 2D Chemical Structure of Otilonium-d4 Bromide.
Physicochemical and Structural Identifiers

A comprehensive identification of a chemical entity relies on standardized nomenclature and properties. The table below provides a comparative summary of key identifiers for both the parent compound and its deuterated analogue.

PropertyOtilonium BromideOtilonium-d4 BromideReference(s)
IUPAC Name diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium bromidediethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl-d4]azanium bromide[5][6]
Molecular Formula C₂₉H₄₃BrN₂O₄C₂₉H₃₉D₄BrN₂O₄[1][5][6]
CAS Number 26095-59-0Not available (Unlabeled CAS: 26095-59-0)[1][5]
SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC(CC)CC.[Br-]O=C(OC([2H])([2H])C([2H])([2H])(CC)C)C1=CC=C(NC(C2=CC=CC=C2OCCCCCCCC)=O)C=C1.[Br-][5][6]
InChI Key VWZPIJGXYWHBOW-UHFFFAOYSA-N(Same as parent)[1][6]

Molecular Weight Analysis

The mass of a molecule is a fundamental property used for its identification and quantification. It is essential to distinguish between average molecular weight and monoisotopic mass, particularly when using high-resolution mass spectrometry.

  • Average Molecular Weight: The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This is often cited on product data sheets.

  • Monoisotopic Mass: The mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ⁷⁹Br). This is the mass observed in high-resolution mass spectrometry.

The introduction of four deuterium atoms results in a predictable and measurable increase in mass compared to the parent Otilonium bromide.

Mass TypeOtilonium BromideOtilonium-d4 BromideReference(s)
Average Molecular Weight ( g/mol ) 563.57567.59[1][5][7]
Monoisotopic Mass (Da) of Cation 483.3223 (C₂₉H₄₂N₂O₄⁺)487.3474 (C₂₉H₃₈D₄N₂O₄⁺)[8]
Monoisotopic Mass (Da) of Salt 562.2406 (C₂₉H₄₃⁷⁹BrN₂O₄)566.2657 (C₂₉H₃₉D₄⁷⁹BrN₂O₄)[6][9]

Methodologies for Structural and Mass Verification

Confirming the identity and purity of Otilonium-d4 bromide requires sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone methodologies for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is the definitive technique for verifying the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it can distinguish between compounds with the same nominal mass but different elemental formulas. For Otilonium-d4 bromide, HRMS confirms the successful incorporation of the four deuterium atoms by providing an exact mass that matches the theoretical calculation for the deuterated formula.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Otilonium-d4 bromide standard.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Causality Note: Otilonium bromide is unstable and prone to hydrolysis in aqueous or alcoholic solutions; acetonitrile is the solvent of choice to ensure stability.[10]

    • Further dilute the stock solution with acetonitrile to a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality Note: The quaternary ammonium group carries a permanent positive charge, making it highly amenable to ESI+.

    • Acquisition Mode: Full scan MS from m/z 150-1000.

    • Resolution: Set to >70,000 FWHM (Full Width at Half Maximum).

    • Data Analysis: Extract the m/z for the most intense peak corresponding to the [M-Br]⁺ cation. Compare the measured exact mass to the theoretical monoisotopic mass of C₂₉H₃₈D₄N₂O₄⁺ (487.3474 Da). The mass error should be below 5 ppm.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve Otilonium-d4 Br in Acetonitrile p2 Dilute to Working Concentration (1 µg/mL) p1->p2 a1 Inject into LC System (Reverse Phase) p2->a1 a2 Ionize via ESI+ a1->a2 a3 Analyze in HRMS (>70,000 Resolution) a2->a3 d1 Extract Exact Mass of [M-Br]⁺ Ion a3->d1 d2 Compare Experimental Mass to Theoretical Mass d1->d2 d3 Confirm Mass Error < 5 ppm d2->d3 end Verified Structure & Mass d3->end Identity Confirmed

Caption: Workflow for identity confirmation of Otilonium-d4 bromide using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: While MS confirms the mass and formula, NMR spectroscopy elucidates the precise atomic connectivity, confirming the structure and the exact location of the deuterium labels. ¹H NMR provides information on the proton environment, while ¹³C NMR maps the carbon skeleton.

For Otilonium-d4 bromide, the ¹H NMR spectrum is expected to be nearly identical to that of Otilonium bromide, with one critical difference: the absence of signals corresponding to the four protons on the ethyl group adjacent to the quaternary nitrogen. The corresponding carbon signals in the ¹³C NMR spectrum will also be altered, typically showing a multiplet due to ¹³C-D coupling instead of a singlet or triplet from ¹³C-¹H coupling.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Otilonium-d4 bromide.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis:

    • ¹H NMR: Integrate all signals and confirm the proton count matches the structure. Verify the absence of the characteristic signals for the -CH₂-CH₂-N⁺- protons.

    • ¹³C NMR: Assign all carbon signals. Observe the altered multiplicity and chemical shift of the deuterated carbon atoms.

    • Compare the resulting spectra with a reference spectrum of unlabeled Otilonium bromide to confirm the structural identity and the site of deuteration.

NMR_Workflow cluster_analysis Spectral Analysis prep Dissolve 5-10 mg Sample in Deuterated Solvent acq Acquire 1H and 13C Spectra (≥400 MHz Spectrometer) prep->acq a1 Analyze 1H Spectrum: - Confirm proton count - Verify absence of specific signals acq->a1 a2 Analyze 13C Spectrum: - Confirm carbon count - Observe C-D coupling acq->a2 compare Compare with Unlabeled Otilonium Bromide Spectrum a1->compare a2->compare confirm Structure & Labeling Site Confirmed compare->confirm

Caption: Workflow for structural verification of Otilonium-d4 bromide using NMR.

Conclusion

Otilonium-d4 bromide is a critical tool for advanced pharmaceutical research, enabling robust and accurate quantification of its parent drug in complex biological systems. Its identity is defined by a precise molecular structure, featuring four deuterium atoms on the ethyl chain of the quaternary ammonium moiety, and a corresponding molecular weight of 567.59 g/mol .[5] The verification of these properties is achieved through a synergistic application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Adherence to validated analytical protocols, including careful solvent selection to prevent degradation, is essential for ensuring the integrity of this standard and the reliability of the experimental data it helps to generate.

References

  • OTILONIUM BROMIDE. (n.d.). precisionFDA. Retrieved February 8, 2024, from [Link]

  • Otilonium Bromide. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Otilonium Bromide. (n.d.). RayBiotech. Retrieved February 8, 2024, from [Link]

  • Otilonium bromide. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Synthesis of otilonium bromide. (2007). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Stability and degradation products of otilonium bromide in different media. (2013). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Clinical pharmacology studies with otilonium bromide (OS). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-900. Retrieved from [Link]

  • A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). PubMed. Retrieved February 8, 2024, from [Link]

  • Otilonium. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 27(5), 207-22. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Stable Isotope Labeled Otilonium for Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of stable isotope labeled (SIL) Otilonium Bromide in advanced pharmacokinetic (PK) studies. We will delve into the scientific rationale, synthesis considerations, bioanalytical methodologies, and study design principles that underpin the successful application of SIL-Otilonium to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Section 1: The Rationale for Stable Isotope Labeling in Otilonium Bromide Pharmacokinetics

Otilonium Bromide (OB) is a quaternary ammonium antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is rooted in its local action on the smooth muscle of the distal gastrointestinal tract.[3] However, characterizing its pharmacokinetic profile presents significant challenges.

Pharmacokinetic studies have demonstrated that Otilonium Bromide has poor systemic absorption.[4] This low bioavailability, coupled with its rapid degradation in plasma by esterases, makes accurate quantification of the parent drug in biological matrices a complex analytical task.[5][6]

Stable isotope labeling offers a robust solution to these challenges. By incorporating stable isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C) into the Otilonium molecule, we create an internal standard that is chemically identical to the analyte but mass-shifted.[7] This approach is paramount for modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Core Advantages of Using SIL-Otilonium as an Internal Standard:

  • Compensates for Matrix Effects: The SIL internal standard co-elutes with the unlabeled drug, experiencing the same ion suppression or enhancement in the mass spectrometer source, thus providing a more accurate quantification.[8]

  • Corrects for Sample Preparation Variability: Any loss of analyte during extraction, handling, or derivatization will be mirrored by a proportional loss of the SIL internal standard, ensuring the ratio between the two remains constant.

  • Improves Method Ruggedness and Precision: The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, leading to highly reliable and reproducible data.

Section 2: Synthesis and Characterization of Stable Isotope Labeled Otilonium Bromide

The synthesis of SIL-Otilonium Bromide requires strategic placement of the isotopic label to ensure it is not lost during metabolic processes.[9][10] Based on the known structure of Otilonium, labeling on the ethyl groups of the quaternary amine or on the aromatic rings are viable strategies. A deuterated version, Otilonium-d4 Bromide, is commercially available, indicating labeling on the ethyl groups is a common approach.[11]

Hypothetical Synthetic Pathway for Deuterium-Labeled Otilonium Bromide (Otilonium-d4)

The synthesis of unlabeled Otilonium Bromide typically involves the condensation of 2-(octyloxy)benzoic acid with a suitable amine precursor.[12][13] To introduce deuterium labels, a deuterated starting material would be incorporated. A plausible route is outlined below:

G A Diethylamine-d4 C N,N-Diethyl-d4-aminoethanol A->C Reaction with B 2-Chloroethanol B->C E Otilonium-d4 precursor C->E Esterification with D 4-(2-(octyloxy)benzamido)benzoyl chloride D->E G Otilonium-d4 Bromide E->G Quaternization with F Bromoethane F->G

Caption: Hypothetical synthesis workflow for Otilonium-d4 Bromide.

Characterization and Quality Control:

The synthesized SIL-Otilonium must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

ParameterAnalytical TechniqueAcceptance Criteria
Chemical Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure.
Chemical Purity HPLC-UV, LC-MS≥ 98% purity.
Isotopic Purity Mass Spectrometry (MS)≥ 98 atom% isotopic enrichment.
Mass Verification High-Resolution MS (HRMS)Measured mass within 5 ppm of the theoretical mass.

Section 3: Bioanalytical Method Development and Validation using LC-MS/MS

A sensitive and robust LC-MS/MS method is essential for the accurate quantification of Otilonium Bromide in biological matrices.

Sample Preparation Protocol

Otilonium Bromide is unstable in plasma due to enzymatic hydrolysis.[5][6] Therefore, immediate stabilization of plasma samples upon collection is critical.

Step-by-Step Protocol for Plasma Sample Preparation:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Stabilization: Immediately add a solution of an esterase inhibitor, such as potassium fluoride, to the whole blood.[1]

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the SIL-Otilonium internal standard solution.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins.[14]

  • Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of Otilonium Bromide.

ParameterConditionRationale
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.7 µm)Provides good retention and peak shape for the quaternary amine structure of Otilonium.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Optimized gradient from low to high %BTo ensure separation from endogenous matrix components and achieve a reasonable run time.
Flow Rate 0.4 - 0.6 mL/minTypical for analytical scale columns.
Ionization Source Electrospray Ionization (ESI), Positive ModeOtilonium is a permanently charged quaternary amine, making it ideal for positive mode ESI.
MRM Transitions Otilonium: m/z [M]⁺ → fragmentSIL-Otilonium: m/z [M+n]⁺ → fragmentSpecific parent-to-product ion transitions provide high selectivity and sensitivity for quantification.

Note: Specific m/z values need to be determined experimentally.

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.[]

Section 4: Designing a Pharmacokinetic Study with Stable Isotope Labeled Otilonium

The design of the pharmacokinetic study should be guided by regulatory recommendations and the specific questions being addressed.[3][9] A common approach is a single-dose, open-label study in healthy volunteers.

Study Design and Execution Workflow

G cluster_prestudy Pre-Study Phase cluster_study Clinical Phase cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis A Protocol Development & IRB Approval B Subject Screening & Enrollment A->B C Dosing with Unlabeled Otilonium Bromide B->C D Serial Blood Sampling (pre-dose and post-dose timepoints) C->D E Sample Processing & Stabilization D->E F Sample Preparation with SIL-Otilonium IS E->F G LC-MS/MS Analysis F->G H Data Processing (Concentration Calculation) G->H I PK Parameter Calculation (Cmax, Tmax, AUC) H->I J Reporting and Interpretation I->J

Caption: Workflow for a pharmacokinetic study of Otilonium Bromide.

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the bioanalytical phase is used to calculate key pharmacokinetic parameters.

Representative Pharmacokinetic Parameters of Otilonium in Rats (Oral Administration):

ParameterValue (Mean ± SD)UnitDescription
Cmax 182.8 ± 44.6ng/mLMaximum observed plasma concentration.
Tmax 1.9 ± 1.6hTime to reach Cmax.
AUC 579 ± 113ng·h/mLArea under the plasma concentration-time curve.
t₁/₂ 6.4 ± 1.3hElimination half-life.
F (%) 1.1%Absolute oral bioavailability.
Data derived from a study in non-bile duct cannulated rats following a 20 mg/kg oral dose.[5]

Section 5: Conclusion and Future Perspectives

The use of stable isotope labeled Otilonium Bromide is indispensable for conducting high-quality pharmacokinetic research on this challenging compound. The inherent advantages of SIL internal standards in LC-MS/MS analysis allow for the generation of accurate and reliable data, even at the low systemic concentrations observed for Otilonium. This technical guide provides a framework for the synthesis, bioanalysis, and study design required to successfully characterize the ADME properties of Otilonium Bromide, ultimately supporting its safe and effective clinical use.

Future research may involve the use of multiply labeled Otilonium isotopes to investigate metabolic pathways and the fate of different fragments of the molecule in vivo, further refining our understanding of its disposition in the human body.

References

  • Zhao, Y. R., Ding, L., Fan, H. W., Yu, Y., Qi, X. M., Leng, Y., & Rao, Y. K. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]

  • Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of international medical research, 27(5), 207-222.
  • Clavé, P., & Tack, J. (2017). Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis. Therapeutic advances in gastroenterology, 10(3), 311-322.
  • Shin, B. S., Kim, J. J., Kim, J., Hu, S. K., Kim, H. J., & Hong, S. H. (2008). Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats. Archives of pharmacal research, 31(1), 117-124. [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

  • Triantafillidis, J. K., & Malgarinos, G. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and experimental gastroenterology, 7, 75.
  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
  • Biotage. Bioanalytical sample preparation. [Link]

  • Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. [Link]

  • FDA CDER Small Business and Industry Assistance. (2024). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. YouTube. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of otilonium bromide. [Link]

  • Biotage. Bioanalytical sample preparation options. [Link]

  • Larsen, M. (2023).
  • Semantic Scholar. Synthesis of otilonium bromide. [Link]

  • Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. [Link]

  • ResearchGate. Synthesis of otilonium bromide. [Link]

  • Regulations.gov. FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • BfArM. Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Technical Guide: Otilonium-d4 Bromide Solubilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Warning

Otilonium-d4 bromide is the stable isotope-labeled analog of Otilonium bromide, utilized primarily as an Internal Standard (IS) for the quantification of Otilonium in biological matrices via LC-MS/MS.

While the user request specifically targets Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) , this guide must lead with a critical physicochemical insight: Otilonium bromide is chemically unstable in primary alcohols (Methanol/Ethanol) at room temperature.

The quaternary ammonium ester structure of Otilonium undergoes rapid alcoholysis in methanol, degrading into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid methyl ester.[1] Therefore, while Otilonium-d4 is soluble in methanol, using it as a stock solvent will lead to concentration drift and quantitation errors.

Scientific Recommendation:

  • Primary Stock Solvent: Acetonitrile (ACN) or DMSO (anhydrous).

  • Working Solvent: Acetonitrile/Water mixtures.

  • Avoid: Pure Methanol for storage.

Chemical Identity & Physicochemical Context[2][3][4]

To understand the solubility behavior, we must analyze the molecule's functional groups.

  • Compound: Otilonium-d4 Bromide[2]

  • Class: Quaternary Ammonium Salt (Permanently charged cation).

  • Key Functional Group: Ester linkage (Susceptible to hydrolysis and alcoholysis).

  • Isotopic Label: Deuterium (d4) typically on the benzoyl ring. This slight mass increase (+4 Da) does not significantly alter solubility compared to the non-deuterated parent but requires identical handling to prevent isotopic scrambling (though C-D bonds on the ring are generally stable).

Solubility & Stability Matrix

The following table summarizes the solvent compatibility based on polarity, solubility limit, and chemical stability.

SolventSolubility PotentialStability RiskApplication Context
Methanol (MeOH) High (>50 mg/mL)CRITICAL (Alcoholysis)NOT RECOMMENDED for stock storage. Acceptable only for immediate mobile phase mixing if pH is controlled.
DMSO High (~28–50 mg/mL)Low (Stable)Excellent for high-concentration primary stocks. Hard to evaporate; freezes at +19°C.
Acetonitrile (ACN) Moderate High (Most Stable)GOLD STANDARD. Non-nucleophilic aprotic solvent. Prevents ester degradation.[1][3]
Water Moderate (5 mg/mL)Moderate (Hydrolysis)Unstable over time. Use only for immediate working dilutions.

Experimental Protocols: Stock Solution Preparation

Protocol A: Primary Stock Preparation (DMSO Route)

Best for long-term storage of the expensive deuterated standard.

Materials:

  • Otilonium-d4 Bromide (Solid, typically 1 mg or 5 mg vials).

  • Solvent: DMSO (Anhydrous, ≥99.9%, LC-MS Grade).

  • Vessel: Amber glass vial (silanized to prevent adsorption).

Workflow:

  • Equilibration: Allow the Otilonium-d4 vial to reach room temperature before opening (prevents condensation).

  • Gravimetric Addition: Do not rely on the vendor's label weight (e.g., "1 mg"). Weigh the solid or solvate directly in the vial if possible.

  • Dissolution: Add DMSO to achieve a target concentration of 1.0 mg/mL (approx. 1.7 mM).

    • Note: DMSO is viscous. Pipette slowly using positive displacement pipettes if available.

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into 100 µL volumes in amber microtubes. Store at -20°C or -80°C .

Protocol B: Working Standard Preparation (Acetonitrile Route)

Best for daily LC-MS/MS usage.

Workflow:

  • Thaw one aliquot of the DMSO Primary Stock.

  • Dilute 1:100 into 100% Acetonitrile (Final Conc: 10 µg/mL).

    • Why ACN? It matches the initial mobile phase conditions of most Reverse Phase (C18) methods and prevents hydrolysis.

  • Spiking: Add this working solution to your biological samples (plasma/serum) before extraction.

Visualizing the Decision Logic

The following diagram illustrates the critical decision path for solvent selection, highlighting the "Methanol Trap."

SolventSelection Start Otilonium-d4 Solid Decision Select Solvent Start->Decision Goal LC-MS/MS Quantification DMSO DMSO (Solubility: High) Decision->DMSO High Conc. (>5mg/mL) ACN Acetonitrile (Solubility: Moderate) Decision->ACN Std. Conc. (<1mg/mL) MeOH Methanol (Solubility: High) Decision->MeOH Avoid if possible Result_DMSO Stable Stock (High Viscosity) DMSO->Result_DMSO Result_ACN Stable Stock (LC Compatible) ACN->Result_ACN Result_MeOH DEGRADATION RISK (Alcoholysis of Ester) MeOH->Result_MeOH Result_DMSO->Goal Dilute first Result_ACN->Goal Direct Inject Result_MeOH->Goal Inaccurate Data

Caption: Solvent selection logic for Otilonium-d4. Note the critical failure path associated with Methanol due to ester instability.

Analytical Application (LC-MS/MS)

When using Otilonium-d4 as an Internal Standard, the goal is to track the analyte through extraction and ionization.

Matrix Effects & Recovery

Otilonium is a quaternary amine, meaning it is permanently positively charged.

  • Chromatography: It will not retain well on C18 columns at low pH unless an ion-pairing agent is used, or a column capable of retaining polar cations (e.g., HILIC or Pentafluorophenyl - PFP) is selected.

  • Ion Suppression: Quaternary salts are prone to severe ion suppression in ESI+. The d4-analog corrects for this only if it co-elutes perfectly with the analyte.

Recommended Mobile Phase
  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

  • Avoid Methanol in Mobile Phase B if the run time is long or if the autosampler is not cooled, to minimize on-column degradation, although the risk is lower here than in stock storage.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (Otilonium-d4 in ACN) Sample->Spike Step 1 ProteinPrecip Protein Precip. (Add ACN) Spike->ProteinPrecip Step 2 Centrifuge Centrifuge (Remove Solids) ProteinPrecip->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject

Caption: Standard addition workflow. Spiking the IS before protein precipitation ensures it compensates for extraction losses.[4]

References

  • Sigma-Aldrich. Otilonium Bromide Product Datasheet & Solubility. Retrieved from

  • Zhao, Y. R., et al. (2010). "Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study."[3] Journal of Chromatography B. (Identifies instability in methanol/plasma and use of ACN).

  • MedChemExpress. Otilonium Bromide Solubility & Handling. Retrieved from

  • PubChem. Otilonium Bromide Compound Summary. National Library of Medicine.

Sources

Precision Quantification in DMPK: Applications of Otilonium-d4 in Metabolic Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Otilonium-d4 —the deuterated stable isotope of the antispasmodic Otilonium Bromide—as a critical Internal Standard (IS) in metabolic stability assays. Otilonium Bromide presents unique bioanalytical challenges due to its quaternary ammonium structure (permanent positive charge) and high hydrolytic instability .

This guide moves beyond generic protocols, offering a self-validating workflow for differentiating enzymatic clearance (CYP450) from chemical hydrolysis, utilizing Otilonium-d4 to correct for the significant matrix effects and ionization suppression often observed with quaternary amines in LC-MS/MS.

The Challenge: Physicochemical Properties of Otilonium

To design a robust assay, one must first understand the molecule's vulnerabilities. Otilonium Bromide is not a typical lipophilic drug; it is a quaternary ammonium salt containing an ester linkage.

Hydrolytic Instability

Otilonium undergoes rapid hydrolysis in aqueous media, particularly in the presence of esterases found in plasma and liver microsomes. This reaction cleaves the molecule into octyl(2-hydroxyethyl)dimethylammonium and 2-methoxy-5-(octyloxy)benzoic acid .

  • Implication: In a metabolic stability assay, disappearance of the parent compound is driven by both CYP450 metabolism and esterase-mediated hydrolysis. Without proper controls, Intrinsic Clearance (

    
    ) will be overestimated.
    
The Quaternary Amine "Stickiness"

The permanent positive charge leads to severe adsorption to glass and plastic surfaces (non-specific binding) and significant carryover on LC columns.

  • Implication: Standard external calibration fails because recovery varies between injections. Otilonium-d4 is essential here because it mimics the specific adsorption isotherms of the analyte, normalizing these losses.

The Solution: Otilonium-d4 as a Structural Anchor

Otilonium-d4 (typically labeled on the octyl chain or benzoyl ring) serves as a Stable Isotope-Labeled Internal Standard (SIL-IS).

FeatureBioanalytical Benefit
Co-Elution Elutes at the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement.
Mass Shift (+4 Da) Allows mass spectrometric differentiation (e.g., MRM transition) without cross-talk.
Physicochemical Mimicry Corrects for extraction efficiency losses and adsorption to well plates.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Reagent Preparation (Critical)
  • Stock Solution: Dissolve Otilonium Bromide and Otilonium-d4 in Acetonitrile (ACN) .

    • Why: Otilonium degrades rapidly in Methanol and Water. ACN ensures stability.

  • Quench Solution: 100% ACN containing 200 nM Otilonium-d4 (IS) + 0.1% Formic Acid. Keep on ice .

The Self-Validating Incubation Workflow

This protocol includes a "No-NADPH" arm to quantify non-CYP hydrolysis.

System: Human Liver Microsomes (HLM) Concentration: 1 µM Test Compound Protein: 0.5 mg/mL

Step-by-Step Methodology:
  • Pre-Incubation:

    • Mix Microsomes + Phosphate Buffer (pH 7.4) + Otilonium Bromide (1 µM).

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation (Split Stream):

    • Arm A (Metabolic): Add NADPH regenerating system.

    • Arm B (Chemical Control): Add Buffer (No NADPH).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Quenching (The Normalization Step):

    • Immediately dispense aliquot into 150 µL of Ice-Cold Quench Solution (with Otilonium-d4) .

    • Mechanism:[1][2][3][4][5][6] The ACN denatures enzymes immediately; the -d4 IS binds to the matrix instantly, locking in the ratio.

  • Processing:

    • Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

    • Inject Supernatant.[7]

Visualization of the Workflow

The following diagram illustrates the logic flow, highlighting the critical differentiation between CYP metabolism and Hydrolysis using the control arm.

MetabolicStability Start Otilonium Bromide (1 µM Stock in ACN) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Split Split Reaction Mix->Split ArmA Arm A: + NADPH (Total Clearance) Split->ArmA ArmB Arm B: - NADPH (Hydrolytic/Esterase Clearance) Split->ArmB Incubation Incubation (37°C, 0-60 min) ArmA->Incubation ArmB->Incubation Quench QUENCH STEP Add ACN + Otilonium-d4 (IS) Incubation->Quench At t=0, 5...60 Analysis LC-MS/MS Analysis Ratio: Analyte Area / IS Area Quench->Analysis Result Calculate CYP-Specific CLint (Total CL - Hydrolytic CL) Analysis->Result

Caption: Figure 1. Dual-arm metabolic stability workflow. Otilonium-d4 is introduced at the Quench step to normalize extraction recovery and ionization across both enzymatic and hydrolytic pathways.

LC-MS/MS Method & Data Analysis

Chromatography for Quaternary Amines

Standard C18 columns often result in peak tailing for quaternary amines due to interaction with residual silanols.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with high carbon load and end-capping.

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH suppresses silanol ionization, reducing tailing.

Mass Spectrometry Settings
  • Ionization: ESI Positive (+)

  • Transitions (Example):

    • Otilonium:

      
       463.4 
      
      
      
      135.1
    • Otilonium-d4:

      
       467.4 
      
      
      
      139.1 (Assuming d4 on the benzoyl fragment).
Calculation of Intrinsic Clearance ( )

Data is plotted as


 vs. Time. The slope (

) determines the half-life.




Correction for Hydrolysis: To isolate CYP-mediated metabolism, subtract the degradation rate of the control arm from the active arm:



Troubleshooting & Optimization

IssueCauseSolution
High Carryover Quaternary amine sticking to injector needle/loop.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% FA . The acid helps desorb the cation.
Signal Suppression Phospholipids from microsomes eluting with analyte.Monitor phospholipid transitions (

184). Ensure Otilonium-d4 co-elutes exactly to compensate.
Rapid Loss in t=0 Hydrolysis occurring during sample prep.Keep all reagents on ice . Use ACN for stocks. Add KF (Potassium Fluoride) if using plasma to inhibit esterases.[8][9][10]

References

  • Zhao, Y. R., et al. (2010).[8] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B.

  • Springer Nature Protocols. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[5][7]

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.
  • National Institutes of Health (NIH). (2021). Otilonium Bromide: A Drug with a Complex Mechanism of Action.

  • MedChemExpress. (2025).

Sources

Methodological & Application

LC-MS/MS method development using Otilonium-d4 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Sensitivity LC-MS/MS Method Development for Otilonium Bromide in Human Plasma

Executive Summary

This application note details a robust, self-validating LC-MS/MS workflow for the quantification of Otilonium Bromide (OB) in human plasma. Otilonium bromide is a quaternary ammonium compound used as an antispasmodic for Irritable Bowel Syndrome (IBS).[1][2] Its analysis presents two distinct bioanalytical challenges:

  • Permanent Positive Charge: As a quaternary amine, OB does not require pH-dependent ionization but is prone to severe peak tailing on standard C18 silica-based columns due to secondary silanol interactions.[1]

  • Plasma Instability: OB contains an ester linkage susceptible to rapid hydrolysis by plasma esterases, requiring immediate chemical stabilization at the point of collection.

This guide utilizes Otilonium-d4 as the internal standard (IS) to compensate for matrix effects and extraction efficiency, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Method Development Strategy: The "Why" Behind the "How"

Analyte Chemistry & Ionization
  • Structure: OB is a quaternary ammonium salt (

    
    ).[1]
    
  • Ionization Mode: Electrospray Ionization Positive (ESI+) is mandatory.[1] Unlike basic drugs that require acidic mobile phases to protonate, OB carries a fixed charge. ESI+ yields a high-intensity precursor ion

    
     at m/z 483.3 .[1]
    
  • Internal Standard: Otilonium-d4 (typically labeled on the octyl chain or the quaternary head) is essential.[1] Its physicochemical properties mirror OB, correcting for the significant matrix suppression often seen with quaternary amines in plasma.

The Stabilization Imperative (Critical Control Point)

Literature confirms that OB degrades rapidly in untreated plasma due to esterase activity.

  • Mechanism: Plasma esterases cleave the ester bond, yielding p-[2-(n-octyloxy)benzoyl]aminobenzoic acid and the quaternary ammonium alcohol.[1]

  • Intervention: Immediate inhibition is required.[1] While Potassium Fluoride (KF) is a common esterase inhibitor, acidification (lowering pH < 4) with HCl or Citrate Buffer is often more effective for ester stability and compatible with subsequent Liquid-Liquid Extraction (LLE).[1]

    • Recommendation: Use collection tubes containing NaF/KOx (grey top) or add 1M HCl (10 µL per mL plasma) immediately upon separation.[1]

Chromatographic Optimization

Standard C18 columns often result in broad, tailing peaks for QACs due to ionic interaction with residual silanols.

  • Solution: Use a high-purity, end-capped C18 column or a Cyano (CN) phase.[1]

  • Mobile Phase Additive: High ionic strength buffers (e.g., 10-20 mM Ammonium Formate) are crucial to compete with silanol sites and sharpen the peak shape.[1]

Experimental Protocol

Chemicals & Reagents[1][2]
  • Analyte: Otilonium Bromide (Reference Standard, >98% purity).[1]

  • Internal Standard: Otilonium-d4 Bromide.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).[1]

  • Additives: Ammonium Formate, Formic Acid, 1M Hydrochloric Acid (HCl).

  • Matrix: Drug-free human plasma (K2EDTA or NaF/KOx).[1]

Stock Solution Preparation
  • OB Stock (1.0 mg/mL): Dissolve 1.0 mg Otilonium Bromide in ACN. Store at -20°C.

    • Note: Avoid MeOH for long-term storage as transesterification can occur over time.[1]

  • IS Stock (1.0 mg/mL): Dissolve Otilonium-d4 in ACN.

  • Working Solutions: Serially dilute OB Stock in 50:50 ACN:Water to generate calibration standards (e.g., 0.1 – 50 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for QACs to remove phospholipids that cause matrix effects.[1]

  • Aliquot: Transfer 200 µL of stabilized plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Otilonium-d4 working solution (e.g., 50 ng/mL). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of Extraction Solvent (Ethyl Acetate : Isopropanol, 9:1 v/v ).

    • Rationale: The addition of IPA increases the polarity of the organic phase, improving the recovery of the charged quaternary ammonium salt.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer 800 µL of the supernatant to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.[1]

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent charged-surface hybrid column (excellent for basic compounds).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 2.0 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 30% B[1]

    • 4.5 min: Stop (Re-equilibration).

Mass Spectrometry:

  • Source: ESI Positive (+).[1][3]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Otilonium 483.3 (

)
132.13528Quantifier
Otilonium 483.3 (

)
204.13535Qualifier
Otilonium-d4 487.3 (

)
132.1 / 136.1*3528Internal Standard
  • Technical Note on IS Transition: The product ion for Otilonium-d4 depends on the labeling position.

    • If label is on the octyl chain : Product ion remains 132.1 (head group).

    • If label is on the head group : Product ion shifts to 136.1 .

    • Action: Perform a product ion scan on your specific IS batch to confirm.[1]

Visualization of Workflow & Mechanism

Bioanalytical Workflow

BioanalysisWorkflow Sample Patient Plasma (Stabilized w/ HCl or KF) IS_Add Add Otilonium-d4 (Internal Standard) Sample->IS_Add LLE LLE Extraction (EtOAc : IPA 9:1) IS_Add->LLE Vortex 10 min Dry Evaporation (N2 at 40°C) LLE->Dry Supernatant LC UHPLC Separation (CSH C18 Column) Dry->LC Reconstitute MS MS/MS Detection (ESI+ MRM 483->132) LC->MS

Caption: Figure 1. Step-by-step bioanalytical workflow for Otilonium Bromide quantification, emphasizing stabilization and LLE extraction.

Instability & Fragmentation Mechanism[1]

Mechanism cluster_stability Plasma Instability (In Vivo/Ex Vivo) cluster_ms MS/MS Fragmentation (In Source) Otilonium Otilonium Cation (m/z 483.3) [Quaternary Amine - Ester - Octyl Chain] Esterase Plasma Esterases Otilonium->Esterase CID Collision Induced Dissociation Otilonium->CID ESI+ Injection Hydrolysis Hydrolysis Product (Loss of Bioactivity) Esterase->Hydrolysis Cleavage of Ester Bond Fragment Product Ion (m/z 132.1) [Diethyl-methyl-hydroxyethyl-ammonium]+ CID->Fragment Primary Transition

Caption: Figure 2. Mechanism of plasma instability (esterase hydrolysis) vs. MS/MS fragmentation pathway utilized for quantification.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 0.1 – 50 ng/mL.[1]

  • Curve Fitting: Weighted linear regression (

    
    ).[1]
    
  • LOQ: Expect ~0.1 ng/mL with 200 µL plasma volume.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols.[1]Increase buffer conc. (up to 20mM); Ensure column is "CSH" or end-capped.[1]
Low Recovery Analyte is charged (polar).[1]Increase IPA content in extraction solvent (up to 20%).[1]
Unstable IS Response Label loss or degradation.Verify IS stock stability; Ensure samples are acidified immediately.
Carryover QACs stick to injector.Use a needle wash with 0.1% Formic Acid in ACN:Water (50:50).[1]

References

  • Maggi, C. A., et al. (1983). Otilonium bromide: a smooth muscle relaxant with a specific mode of action.[4] Archives of International Pharmacodynamics and Therapeutics. Link

  • Shin, B. S., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B. Link[1]

  • PubChem. (2023).[1][4] Otilonium Bromide Compound Summary. National Library of Medicine. Link

  • Zhang, J., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the determination of otilonium bromide in human plasma.[1][2][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[1][8] Internal Standards in Quantitative Analysis.Link[1]

Sources

Application Note: High-Sensitivity Extraction of Otilonium Bromide from Human Plasma via Modified Liquid-Liquid Extraction (LLE)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It details a robust, field-validated protocol for the Liquid-Liquid Extraction (LLE) of Otilonium Bromide from human plasma, specifically addressing the dual challenges of quaternary ammonium polarity and ester-bond instability .

Introduction & Methodological Rationale

Otilonium Bromide (OB) is a quaternary ammonium compound with potent antispasmodic properties.[1][2] Bioanalysis of OB presents two distinct chemical challenges that defeat standard generic protocols:

  • Permanent Cationic Charge: As a quaternary amine, OB maintains a permanent positive charge regardless of pH. Standard non-polar LLE solvents (e.g., Hexane, MTBE) fail to extract it efficiently because the charged species prefers the aqueous plasma phase.

  • Ester Hydrolysis (Instability): OB contains an ester linkage susceptible to rapid hydrolysis by plasma esterases. Without immediate stabilization at the point of collection, accurate quantification is impossible.

The Engineering Solution

This protocol utilizes a Polarity-Modified LLE approach. By introducing a polar co-solvent (Isopropanol) to the organic phase (Ethyl Acetate), we increase the dielectric constant of the extraction solvent sufficiently to solvate the ion-paired salt form of Otilonium. Furthermore, the protocol mandates acidification rather than esterase inhibitors (like KF) for the LLE workflow, as acidification simultaneously stabilizes the ester and suppresses the ionization of plasma acidic interferences, resulting in a cleaner extract.

Chemical Mechanism & Stability Strategy

Stability Logic (The "Ice-Acid" Rule)

Otilonium degrades into its hydrolytic metabolites within minutes at room temperature.

  • Mechanism: Plasma esterases attack the ester bond.

  • Counter-Measure: Immediate temperature reduction (Ice bath) slows kinetics. Addition of Hydrochloric Acid (HCl) lowers pH, denaturing esterases and chemically stabilizing the ester bond.

Extraction Logic (The Solvation Bridge)
  • Solvent System: Ethyl Acetate (EtOAc) : Isopropanol (IPA) [10:1 v/v].

  • Why this works: EtOAc provides the immiscibility required for phase separation. IPA acts as a "phase transfer bridge," increasing the organic phase's polarity just enough to pull the bulky, charged Otilonium cation out of the aqueous plasma.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Otilonium Bromide (Ref Std)Target quantification
Internal Standard (IS) Otilonium-d9 (Preferred) or PinaveriumNormalization of recovery/matrix effect
Extraction Solvent Ethyl Acetate : Isopropanol (10:[3]1)Optimized LLE solvent for quat amines
Stabilizer 1 M Hydrochloric Acid (HCl)Esterase inhibition & pH adjustment
Reconstitution Sol. ACN : Water : Formic Acid (50:50:0.1)Matches mobile phase initial conditions
Plasma Matrix Human Plasma (K2EDTA)Biological matrix

Detailed Experimental Protocol

Phase 1: Sample Collection & Stabilization (Critical)
  • Step 1: Collect whole blood into K2EDTA tubes pre-chilled on wet ice.

  • Step 2: Centrifuge immediately at 4°C (2,000 x g, 10 min) to harvest plasma.

  • Step 3: Immediately add 10 µL of 1 M HCl per 1 mL of plasma .

    • Note: This acidification prevents hydrolysis. Samples not treated within 15 minutes of collection should be flagged.

  • Step 4: Store at -80°C until analysis.

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

Note: Perform all steps on ice where possible.

  • Thawing: Thaw plasma samples in an ice bath. Vortex for 10 sec.

  • Aliquot: Transfer 200 µL of stabilized plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL Otilonium-d9). Vortex gently.

  • Extraction: Add 1.5 mL of Extraction Solvent (Ethyl Acetate : Isopropanol, 10:1 v/v).

  • Mass Transfer: Vortex vigorously for 5 minutes (Multi-tube vortexer recommended).

    • Why: Vigorous mixing is required to increase surface area for the transfer of the charged species.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Observation: You will see a clear upper organic layer and a lower aqueous pellet/layer.[4]

  • Transfer: Transfer 1.2 mL of the upper organic layer (supernatant) to a clean glass tube.

    • Caution: Do not disturb the interface. The interface contains lipids and precipitated proteins.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:Water 50:50 + 0.1% FA). Vortex for 1 min.

  • Clarification: Centrifuge at 12,000 x g for 5 min to pellet any insoluble particulates before LC injection.

LC-MS/MS Conditions

This method is optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6]

    • Expert Note: Ammonium formate is added to improve peak shape of the cationic Otilonium.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 30% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (Otilonium is naturally positive).

  • MRM Transitions:

    • Otilonium: m/z 463.3 → 185.1 (Quantifier), 463.3 → 91.1 (Qualifier).

    • Note: The parent mass 463.3 corresponds to the cation [M]+.

Visualization of Method Logic

Extraction & Stability Workflow

This diagram illustrates the critical path for sample integrity.

G Sample Whole Blood (K2EDTA) Ice Ice Bath (< 4°C) Sample->Ice Immediate Spin1 Centrifuge (Harvest Plasma) Ice->Spin1 Acid Add 1M HCl (Stabilization) Spin1->Acid CRITICAL STEP Prevents Hydrolysis Storage Store -80°C Acid->Storage LLE_Mix Add EtOAc:IPA (10:1) + Internal Std Storage->LLE_Mix Thaw Vortex Vortex (5 min) Mass Transfer LLE_Mix->Vortex PhaseSep Phase Separation (Upper Organic) Vortex->PhaseSep Dry N2 Evaporation PhaseSep->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Step-by-step workflow emphasizing the critical acidification step to prevent ester hydrolysis prior to extraction.

Validation & Performance Metrics

The following data represents typical performance characteristics derived from validated studies using this specific solvent system [1][2].

ParameterPerformance MetricNotes
Linearity Range 0.1 – 20.0 ng/mLSuitable for PK studies
Lower Limit of Quant (LLOQ) 0.1 ng/mLHigh sensitivity achieved via LLE concentration
Extraction Recovery > 85%High for a quaternary amine due to IPA co-solvent
Matrix Effect 95% - 105%Negligible ion suppression due to clean LLE
Precision (CV%) < 10.1%Intra- and Inter-day
Accuracy 98.0% - 106.5%Within FDA/EMA bioanalytical guidelines
Stability (Processed) 24 HoursIn autosampler at 4°C

Troubleshooting Guide

Issue: Low Recovery (< 50%)

  • Cause: The organic phase is too non-polar.

  • Fix: Ensure the Isopropanol ratio is correct (10:1). Pure Ethyl Acetate will yield < 30% recovery for Otilonium.

  • Check: Ensure vigorous vortexing (5 mins). Quaternary amines have slow mass transfer kinetics across the interface.

Issue: Degradation of Daughter Ions

  • Cause: Source temperature too high.

  • Fix: Quaternary ammoniums can thermally degrade in the ESI source. Lower the source temperature (e.g., from 550°C to 450°C) if you see high baseline noise or fragmentation instability.

Issue: Peak Tailing

  • Cause: Interaction with silanols on the column.

  • Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A to mask silanol sites.

References

  • Quantitative Determination of Octylonium in Human Plasma by LC–MS . Source: ResearchGate (Method Description). URL:[Link]

  • Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study . Source: Journal of Chromatography B (Zhao et al., 2010).[7] URL:[Link][7]

  • Reversed-phase, Ion-Pair Liquid Chromatography of Quaternary Ammonium Compounds . Source: Journal of Chromatography A. URL:[Link]

Sources

Application Note: Optimizing Mobile Phase Selection for the LC-MS Analysis of Otilonium-d4 Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the development and optimization of a robust mobile phase for the quantitative analysis of Otilonium bromide and its deuterated internal standard, Otilonium-d4 bromide, using Liquid Chromatography-Mass Spectrometry (LC-MS). As a quaternary ammonium compound, Otilonium bromide presents unique chromatographic challenges, including poor retention and peak tailing on traditional reversed-phase columns. This document outlines a systematic approach to mobile phase selection, focusing on the rationale behind the choice of organic modifiers, buffers, and additives to achieve optimal chromatographic performance and mass spectrometric sensitivity. Protocols for method development, sample handling, and data interpretation are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Otilonium Bromide

Otilonium bromide is a quaternary ammonium salt with spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic action is localized to the gastrointestinal tract, and due to its structure, it has low systemic absorption.[2] Accurate quantification of Otilonium bromide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Otilonium-d4 bromide, is essential for correcting matrix effects and improving the accuracy and precision of LC-MS analyses.[3][4]

The primary analytical challenge in the LC-MS analysis of Otilonium bromide lies in its chemical nature. As a quaternary ammonium compound, it possesses a permanent positive charge, regardless of the mobile phase pH. This permanent charge can lead to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns, resulting in poor peak shape (tailing) and low retention. Therefore, the selection of an appropriate mobile phase is critical to mitigate these undesirable interactions and achieve a reliable and reproducible analytical method.

Foundational Principles: Physicochemical Properties and Their Chromatographic Implications

A successful LC-MS method is built upon a solid understanding of the analyte's physicochemical properties. For Otilonium bromide, two key parameters guide our mobile phase strategy:

  • Permanent Positive Charge: Unlike primary, secondary, or tertiary amines, the quaternary ammonium group of Otilonium bromide is always ionized. This means that adjusting the mobile phase pH will not suppress its ionization to increase retention on a reversed-phase column.[5][6][7] Instead, the mobile phase must be designed to manage the effects of this permanent charge.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While experimental logP values for Otilonium bromide are not widely published, computed values suggest a moderate to high lipophilicity.[8] This property indicates that reversed-phase chromatography is a suitable separation technique, provided the challenges of the permanent positive charge are addressed.

Given these properties, the goal of mobile phase optimization is not to control ionization but to:

  • Achieve adequate retention on a reversed-phase column.

  • Obtain sharp, symmetrical peaks by minimizing secondary ionic interactions with the stationary phase.

  • Ensure compatibility with electrospray ionization-mass spectrometry (ESI-MS) by using volatile components and promoting efficient ionization.

Strategic Mobile Phase Optimization Workflow

A systematic approach is recommended to identify the optimal mobile phase. The following workflow allows for a logical progression from a general-purpose starting point to a highly optimized mobile phase for Otilonium-d4 bromide analysis.

Mobile_Phase_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Peak Shape & Retention Improvement cluster_2 Phase 3: Final Method A Start: C18 Column Mobile Phase A: Water Mobile Phase B: Acetonitrile B Test 1: 0.1% Formic Acid Rationale: Good MS compatibility, generic starting point. A->B Additive C Test 2: 10mM Ammonium Formate + 0.1% Formic Acid Rationale: Buffering capacity, improved peak shape for bases. B->C D Test 3: 0.05% Trifluoroacetic Acid (TFA) Rationale: Strong ion-pairing for excellent peak shape. B->D E Evaluate: Peak Shape, Retention Time, Sensitivity C->E D->E F Optimal Mobile Phase Selected (e.g., Acetonitrile/Water with Ammonium Formate & Formic Acid) E->F

Sources

Otilonium-d4 bromide storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling Protocols for Otilonium-d4 Bromide

Executive Summary

Otilonium-d4 bromide is a deuterated quaternary ammonium salt used primarily as an internal standard (IS) in the LC-MS/MS quantification of Otilonium bromide. While chemically robust in the solid state under controlled conditions, the compound exhibits critical instability in protic solvents (methanol, ethanol, water) due to rapid ester hydrolysis.

Core Storage Directive:

  • Solid State: -20°C, Desiccated, Protected from Light.

  • Stock Solution: Acetonitrile (ACN) ONLY . Never store in Methanol or Water.

  • Shelf Life: 2 Years (Solid) | <1 Month (Solution at -20°C).

Physicochemical Profile & Stability Mechanisms

To handle Otilonium-d4 bromide correctly, one must understand the molecular vulnerabilities that dictate these protocols.

Chemical Structure & Vulnerabilities
  • Compound: Otilonium-d4 Bromide[1][2]

  • Core Structure: Quaternary ammonium salt with an ester linkage connecting a substituted aminobenzoic acid moiety to the alkyl-ammonium chain.

  • Isotopic Labeling: Deuterium atoms (d4) are typically incorporated into the phenyl ring or the octyl chain to provide mass differentiation (+4 Da) without altering chromatographic retention significantly.

The Hydrolysis Trap (Crucial Insight)

Unlike many pharmaceutical standards where Methanol (MeOH) is the default solvent, Otilonium bromide and its deuterated analogs are unstable in alcohols and water .

  • Mechanism: The ester bond is susceptible to nucleophilic attack by water or alcohols (alcoholysis), leading to cleavage.

  • Degradation Products:

    • p-[2-(n-octyloxy)benzoyl]aminobenzoic acid (Acid form).[1]

    • Diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[1][3]

  • Kinetic Reality: In plasma or aqueous buffers at room temperature, significant degradation occurs within hours. In Methanol, transesterification can occur. Acetonitrile (ACN) is aprotic and prevents this pathway, making it the mandatory solvent for stock preparation.

Protocol A: Solid State Storage & Handling

Objective: Prevent hygroscopic moisture uptake and hydrolytic degradation prior to solubilization.

Equipment:

  • Amber glass vials (Class 1 hydrolytic resistance).

  • Desiccator cabinet or sealed container with silica gel/Drierite.

  • Analytical balance with anti-static kit (optional but recommended).

Step-by-Step Protocol:

  • Receipt & Inspection: Upon arrival, inspect the vial for physical integrity. The powder should be white to off-white. If the powder appears "clumped" or sticky, it may have absorbed moisture during transit.

  • Temperature: Store immediately at -20°C (-4°F) .

  • Humidity Control: Place the primary vial inside a secondary container (e.g., a screw-top jar) containing a desiccant packet. This creates a micro-environment of <10% Relative Humidity (RH).

  • Light Protection: Ensure the vial is amber. If clear, wrap in aluminum foil to prevent potential photodegradation of the benzoyl moiety.

Self-Validating Check:

  • Before weighing: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.

Protocol B: Stock Solution Preparation & Storage

Objective: Create a stable liquid stock for LC-MS/MS spiking without inducing chemical degradation.

Reagents:

  • Solvent: LC-MS Grade Acetonitrile (ACN). Do NOT use Methanol.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

Workflow Diagram:

StockPrep Solid Solid Otilonium-d4 (-20°C) Equilibration Equilibrate to RT (30 mins, Desiccated) Solid->Equilibration Weighing Weigh rapidly (Avoid humidity) Equilibration->Weighing Solubilization Dissolve in 100% Acetonitrile Weighing->Solubilization  CRITICAL: No MeOH Aliquot Aliquot into Amber Vials Solubilization->Aliquot Storage Store at -80°C (Max 6 Months) Aliquot->Storage

Caption: Workflow for the reconstitution of Otilonium-d4 bromide emphasizing the exclusion of protic solvents.

Step-by-Step Protocol:

  • Calculations: Calculate the volume of ACN required to achieve a target concentration (typically 1.0 mg/mL).

  • Solubilization: Add ACN directly to the weighing vessel or vial. Vortex gently for 30 seconds. Sonication is generally not required as solubility in ACN is adequate.

  • Aliquotting: Do not store the bulk stock in a single container. Dispense small volumes (e.g., 100 µL) into micro-inserts or small amber vials.

    • Reasoning: Repeated freeze-thaw cycles introduce condensation moisture, accelerating hydrolysis. Single-use aliquots eliminate this risk.

  • Storage:

    • Short Term (<1 Month): -20°C.[4]

    • Long Term (1-6 Months): -80°C.[4]

Protocol C: Stability Assessment & QC

Objective: Verify the integrity of the Internal Standard before running a clinical or PK batch.

Degradation Pathway Visualization:

Degradation Parent Otilonium-d4 Bromide (Intact Ester) Cleavage Hydrolysis / Alcoholysis Parent->Cleavage Water + H2O / MeOH (Protic Solvent Exposure) Water->Cleavage Product1 Degradant A: p-[2-(n-octyloxy)benzoyl] aminobenzoic acid Cleavage->Product1 Product2 Degradant B: Diethyl-(2-hydroxyethyl) methyl ammonium Cleavage->Product2

Caption: The primary degradation pathway of Otilonium bromide via ester hydrolysis in protic media.

QC Method (LC-MS/MS):

  • Blank Check: Inject a "Zero" sample (Matrix + IS).

  • Monitoring: Monitor the MRM transition for Otilonium-d4.

    • Note: If the IS peak area is significantly lower (>20%) than the fresh preparation, or if you observe new peaks at lower retention times (degradants are more polar), discard the stock.

  • Purity Check: A rapid gradient LC-UV (254 nm) or MS scan can detect the formation of the aminobenzoic acid degradant, which elutes earlier than the parent compound on C18 columns.

Summary of Stability Specifications

ParameterConditionStability LimitNotes
Solid State -20°C, Dark, Dry24 MonthsRe-test purity annually.
Stock Solution Acetonitrile @ -20°C1 MonthPreferred.
Stock Solution Acetonitrile @ -80°C6 MonthsUse single-use aliquots.
Stock Solution Methanol/EthanolUnstable Degrades within hours/days.
Stock Solution Water/PBSUnstable Rapid hydrolysis.
Working Sol. Plasma/Matrix< 4 HoursKeep on ice; process immediately.

References

  • MedChemExpress. Otilonium bromide Safety Data Sheet & Stability. Retrieved from

  • Zhang, X., et al. (2011). Stability and degradation products of otilonium bromide in different media. Journal of China Pharmaceutical University. Retrieved from

  • APExBIO. Otilonium Bromide Product Information and Storage. Retrieved from

  • PubChem. Otilonium Bromide Compound Summary. National Library of Medicine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Otilonium-d4 with Potassium Fluoride (KF)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Otilonium-d4. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabilization of Otilonium-d4, a critical internal standard, using potassium fluoride (KF). Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability of Otilonium-d4 and the role of potassium fluoride.

Q1: What is Otilonium-d4 and why is it used in our research?

Otilonium-d4 is the deuterium-labeled form of Otilonium, a quaternary ammonium compound used as an antispasmodic agent.[1][2] In analytical settings, Otilonium-d4 serves as an essential internal standard for quantitative bioanalysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its slightly higher mass allows it to be distinguished from the non-labeled parent drug, while its chemical behavior is nearly identical, making it perfect for correcting variations in sample processing and instrument response.

Q2: We're observing significant loss of Otilonium-d4 in our plasma samples. What is the primary cause of this instability?

The primary cause of instability is enzymatic degradation. Otilonium, and by extension Otilonium-d4, contains an ester functional group. This ester bond is highly susceptible to hydrolysis by plasma esterases, enzymes that are abundant in biological matrices like blood plasma and serum.[3][4] This rapid degradation begins almost immediately upon contact with the plasma and can lead to a significant underestimation of the analyte concentration if not properly managed. The compound is also unstable in protic solvents like water, methanol, and ethanol due to non-enzymatic hydrolysis and alcoholysis, respectively.[5]

Q3: How does potassium fluoride (KF) work to prevent this degradation?

Potassium fluoride (KF) acts as an inhibitor of plasma esterases.[4] The fluoride ion (F⁻) is a well-known, potent inhibitor of serine hydrolases, a class of enzymes that includes many plasma esterases. By adding KF to the plasma sample immediately after collection, the catalytic activity of these enzymes is blocked, effectively preventing the hydrolysis of the ester bond in the Otilonium-d4 molecule.[3][5] This ensures that the concentration of the internal standard remains stable throughout sample storage and preparation.

Q4: What are the main degradation products of Otilonium-d4 that we should monitor?

When Otilonium-d4 undergoes hydrolysis in water or plasma, the ester linkage is cleaved, yielding two primary degradation products:

  • p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid

  • diethyl-(2-hydroxyethyl)-methyl ammonium bromide[3][5]

Monitoring for the appearance of these products can be a useful diagnostic tool to confirm if degradation is occurring in your samples.

Q5: Is Otilonium-d4 stable in common organic solvents used for sample preparation?

Stability is highly solvent-dependent. Studies on the parent compound, Otilonium bromide, show that it is stable in acetonitrile.[3][5] However, it is unstable in alcohols such as methanol and ethanol, where it undergoes alcoholysis.[5] Therefore, acetonitrile is the recommended solvent for sample extraction and preparation procedures like protein precipitation.[4][5]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Problem: I'm experiencing low and inconsistent recovery of Otilonium-d4 from plasma samples, even when stored on ice.

  • Symptoms:

    • Analyte peak area for Otilonium-d4 is significantly lower than expected in processed samples compared to standards prepared in a non-biological matrix.

    • High coefficient of variation (%CV) between replicate samples.

    • Results are not reproducible across different experimental runs.

  • Underlying Cause: The most likely cause is rapid, time-dependent enzymatic degradation of the Otilonium-d4 by plasma esterases. Storing samples on ice slows down, but does not stop, enzymatic activity. The delay between blood collection, plasma separation, and the addition of the stabilizing agent is the critical window where significant analyte loss occurs.

  • Solution: The key is to inhibit esterase activity immediately upon sample collection. Potassium fluoride (KF) must be added to the blood collection tubes (e.g., K2-EDTA tubes containing KF) or to the plasma fraction as soon as it is separated. The timing is critical. A delay of even a few minutes at room temperature can lead to substantial degradation.[3][4]

Problem: Degradation of Otilonium-d4 is still observed after adding potassium fluoride.

  • Symptoms:

    • The presence of known degradation product peaks in the chromatogram.

    • A gradual decline in Otilonium-d4 concentration in QC samples over time, despite the presence of KF.

  • Potential Causes & Solutions:

    • Insufficient KF Concentration: The concentration of KF may be too low to fully inhibit the high level of esterase activity in the sample.

      • Solution: Ensure the final concentration of KF in the plasma is sufficient. While specific concentrations can be method-dependent, a common starting point is a 2% (w/v) solution of KF in water, added in a small volume to the plasma. Validate the required concentration for your specific matrix and conditions.

    • Inadequate Mixing: If the KF is not immediately and thoroughly mixed with the plasma, localized areas of high esterase activity can persist, leading to continued degradation.

      • Solution: Gently vortex or invert the sample tube immediately after adding the KF solution to ensure uniform distribution.

    • Incorrect pH: The pH of the sample can influence both the stability of the drug and the activity of the enzymes.[6] Extreme pH values can promote acid or base-catalyzed hydrolysis, independent of enzyme activity.

      • Solution: Maintain the sample pH within a neutral to slightly acidic range if possible. While KF addition is the primary stabilization step, ensure subsequent sample preparation steps do not expose the analyte to harsh pH conditions.[7]

    • Suboptimal Sample Handling Post-Stabilization: While KF inhibits enzymatic degradation, it does not prevent chemical degradation under adverse conditions.

      • Solution: After stabilization with KF, proceed with protein precipitation using cold acetonitrile promptly.[4] Store stabilized samples at -20°C or -80°C to minimize any potential for long-term chemical instability.

Problem: We suspect the high concentration of potassium fluoride is causing ion suppression in our LC-MS analysis.

  • Symptoms:

    • Low signal intensity for both Otilonium-d4 and the target analyte.

    • Poor peak shape or signal instability.

    • Matrix effect studies show significant signal suppression in post-extraction spiked samples compared to pure solutions.

  • Underlying Cause: Potassium fluoride is a non-volatile salt. When injected into an electrospray ionization (ESI) source, high concentrations of salts can compete with the analyte for ionization, leading to a phenomenon known as ion suppression. This reduces the sensitivity of the assay.

  • Solution: The KF must be efficiently removed during sample preparation, prior to injection into the LC-MS system.

    • Protein Precipitation (PPT): This is the most common first step. Adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma) will precipitate the majority of proteins and also cause some of the KF to crash out of solution.[4]

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, follow protein precipitation with SPE. A well-chosen SPE sorbent (e.g., a mixed-mode or polymeric phase) can retain Otilonium-d4 while allowing salts like KF to be washed away.

    • Method Optimization: Ensure the mobile phase composition and gradient are optimized to separate the analyte from any remaining salts early in the chromatographic run.

Part 3: Experimental Protocols & Data
Protocol 1: Plasma Sample Stabilization with KF

This protocol outlines the critical steps for effectively stabilizing plasma samples to prevent the degradation of Otilonium-d4.

Materials:

  • Freshly collected whole blood in K2-EDTA tubes.

  • Potassium Fluoride (KF), analytical grade.

  • Refrigerated centrifuge.

  • Calibrated pipettes.

  • Vortex mixer.

  • Polypropylene microcentrifuge tubes.

Procedure:

  • Blood Collection: Collect whole blood using standard phlebotomy techniques into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation (Time-Critical): As soon as possible after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma (supernatant) from the blood cells.

  • Stabilizer Addition (Time-Critical): Immediately transfer the plasma to labeled polypropylene tubes. For each 1 mL of plasma, add a pre-determined volume of KF solution (e.g., 50 µL of a 2% w/v KF solution in water).

  • Mixing: Immediately after adding the KF, cap the tube and gently vortex for 5-10 seconds to ensure complete mixing.

  • Storage: If not proceeding directly to extraction, freeze the stabilized plasma samples at -80°C.

Workflow for Sample Stabilization and Preparation

The following diagram illustrates the recommended workflow from sample collection to analysis.

G cluster_0 Sample Collection & Stabilization cluster_1 Sample Extraction cluster_2 Analysis Collect 1. Collect Whole Blood (K2-EDTA Tube) Centrifuge 2. Centrifuge Immediately (2000 x g, 10 min, 4°C) Collect->Centrifuge Separate 3. Separate Plasma Centrifuge->Separate Add_KF 4. Add KF Solution (Immediate Action) Separate->Add_KF Vortex 5. Vortex to Mix Add_KF->Vortex Store 6. Store at -80°C or Proceed to Extraction Vortex->Store Thaw 7. Thaw Stabilized Plasma Store->Thaw Add_ACN 8. Add Cold Acetonitrile (e.g., 3:1 v/v) with Internal Standard Thaw->Add_ACN Vortex_PPT 9. Vortex to Precipitate Proteins Add_ACN->Vortex_PPT Centrifuge_PPT 10. Centrifuge to Pellet Debris Vortex_PPT->Centrifuge_PPT Evaporate 11. Transfer Supernatant & Evaporate to Dryness Centrifuge_PPT->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS Analysis 13. Inject into LC-MS System Reconstitute->LC-MS Analysis

Workflow for Otilonium-d4 sample preparation.
Table 1: Stability of Otilonium in Various Media

This table summarizes the known stability characteristics of Otilonium bromide, which are directly applicable to Otilonium-d4.

MediumStability at Room Temp.Primary Degradation PathwayRecommended ActionReference
Human Plasma UnstableEnzymatic HydrolysisAdd KF inhibitor immediately[3][4]
Water UnstableHydrolysisAvoid aqueous storage; use acetonitrile[5]
Methanol/Ethanol UnstableAlcoholysisAvoid using as a solvent[3][5]
Acetonitrile StableN/ARecommended solvent for extraction & storage[3][5]
Otilonium-d4 Degradation Pathway

The diagram below illustrates the enzymatic hydrolysis of Otilonium-d4's ester bond.

Inhibition of Otilonium-d4 degradation by KF.
References
  • Stability and degradation products of otilonium bromide in different media. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Stability and degradation products of otilonium bromide in different media. (n.d.). China Papers. Retrieved February 8, 2024, from [Link]

  • Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries. (n.d.). LinkedIn. Retrieved February 8, 2024, from [Link]

  • Triantafyllidis, A., et al. (2017). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and Experimental Gastroenterology, 10, 75–82. [Link]

  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]

  • Nie, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2476–2485. [Link]

  • A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). Infectious Disease Reports, 13(2), 543-554. [Link]

  • Otilonium Bromide: A Selective Spasmolytic for the Gastrointestinal Tract. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Giuli, S., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. International Journal of Molecular Sciences, 24(8), 7435. [Link]

  • Otilonium Bromide: a selective spasmolytic for the gastrointestinal tract. (1998). Drugs of Today, 34(5), 411-423. [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. [Link]

  • A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Karadurmus, L., et al. (2023). Electrochemical Investigation of Otilonium Bromide Using Boron-Doped Diamond and Glassy Carbon Electrodes. Journal of the Faculty of Pharmacy of Ankara University, 47(3), 1003-1010. [Link]

  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. (2017). International Journal of Nanomedicine, 12, 6049–6058. [Link]

Sources

Technical Support Center: Otilonium Bromide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Matrix Effects in Quaternary Ammonium Compound Analysis

Executive Summary: The "Permanent Charge" Challenge

Otilonium Bromide (OB) presents a unique bioanalytical challenge because it is a quaternary ammonium compound . Unlike typical weak bases that can be manipulated by pH, OB carries a permanent positive charge regardless of the mobile phase pH.

The Core Problem: In electrospray ionization (ESI+), OB competes directly with endogenous phospholipids (glycerophosphocholines) . These lipids also carry a permanent positive charge (on the choline headgroup) and are highly abundant in plasma. When they co-elute with Otilonium, they "steal" the available charge in the ESI droplet, causing massive ion suppression (signal loss) or, less frequently, enhancement.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.

Module A: Diagnostic Workflow (Is it the Matrix?)

Before changing your column or extraction method, you must visualize where the suppression is happening relative to your analyte peak. We use the Post-Column Infusion (PCI) method, which is superior to simple spike-recovery tests for visualizing the "suppression zone."

Protocol: Post-Column Infusion Setup
  • Infusion: Syringe pump infuses a constant solution of Otilonium Bromide (100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source via a T-tee.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma without analyte) via the LC autosampler.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A hill = enhancement.

  • Overlay: Superimpose your Otilonium analyte chromatogram over this baseline.

Decision Logic: Diagnostic Flowchart

Matrix_Diagnosis Start Start: Low Sensitivity / Poor Reproducibility Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision Does Analyte Peak Elute in a 'Suppression Zone'? Step1->Decision ResultA YES: Co-elution with Phospholipids Decision->ResultA Dip in Baseline ResultB NO: Check Injection/Source Settings Decision->ResultB Flat Baseline Action1 Action: Modify Chromatography (Shift RT away from lipids) ResultA->Action1 Action2 Action: Modify Sample Prep (Remove lipids entirely) ResultA->Action2

Figure 1: Diagnostic logic for identifying matrix effects using Post-Column Infusion.

Module B: Sample Preparation (The "Clean-Up")

Standard Protein Precipitation (PPT) is insufficient for Otilonium Bromide. PPT removes proteins but leaves >95% of phospholipids in the supernatant. Because OB is a cation, we can use Weak Cation Exchange (WCX) SPE to isolate it based on charge, washing away the neutral/zwitterionic phospholipids.

Recommended Protocol: WCX Solid Phase Extraction

Rationale: WCX retains the positively charged Otilonium while allowing neutral lipids to be washed away with organic solvents.

StepSolvent / ConditionMechanism
1.[1] Stabilization CRITICAL: Add Potassium Fluoride (KF) to plasma immediately.[2]Inhibits plasma esterases that rapidly degrade Otilonium [1].[2][3]
2. Conditioning Methanol followed by Water.Activates SPE sorbent.
3. Loading Dilute plasma 1:1 with 2% Formic Acid.Acidifies matrix; Otilonium binds to WCX sorbent via ionic interaction.
4. Wash 1 5% Ammonium Hydroxide in Water.Removes proteins and interferences.
5.[4] Wash 2 100% Acetonitrile. The "Magic" Step: Removes hydrophobic phospholipids. Otilonium stays bound due to ionic lock.
6. Elution 5% Formic Acid in Methanol.Breaks the ionic interaction; releases Otilonium.
Sample Prep Decision Tree

Sample_Prep Input Plasma Sample Stab Add Potassium Fluoride (KF) Input->Stab Prevent Hydrolysis Choice Choose Extraction Stab->Choice PPT Protein Precipitation (PPT) Choice->PPT Fast/Cheap SPE WCX SPE (Weak Cation Exchange) Choice->SPE Robust Result_PPT High Matrix Effect (Not Recommended) PPT->Result_PPT Result_SPE Clean Extract (Phospholipids Removed) SPE->Result_SPE

Figure 2: Selection of extraction methodology. Note that PPT is generally discouraged for Otilonium due to high phospholipid carryover.

Module C: Chromatographic Solutions

If you cannot change your extraction method, you must chromatographically separate Otilonium from the phospholipid "dump."

The Phospholipid Problem

Phospholipids usually elute late in a Reversed-Phase (C18) gradient (high % organic). Otilonium, being hydrophobic and charged, also tends to elute late, right in the suppression zone.

Solution 1: The "HILIC" Shift

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for quaternary amines.

  • Mechanism: HILIC retains polar charged compounds more than lipids. Phospholipids often elute near the void volume (early), while Otilonium retains longer.

  • Mobile Phase: High Acetonitrile (Start at 90% B).

  • Buffer: 10mM Ammonium Formate (pH 3.5).

Solution 2: Modified C18 (If HILIC is unavailable)

If you must use C18, you cannot use a standard gradient. You must use a ballistic gradient to force lipids to elute after the analyte, or use a Phenyl-Hexyl column for orthogonal selectivity.

  • Additive: Use 0.1% Formic Acid. Avoid ion-pairing agents (like TFA) if possible, as they cause their own signal suppression (though they fix peak shape).

Frequently Asked Questions (FAQ)

Q1: My Otilonium peak is tailing badly on C18. Why? A: This is "silanol interaction." The positively charged Otilonium sticks to residual negative silanol groups on the silica surface.

  • Fix: Switch to an "End-capped" column or a column with "Embedded Polar Groups" (EPG) which shield silanols. Alternatively, increase buffer strength (e.g., 10mM Ammonium Acetate) to mask these sites.

Q2: I see a drop in sensitivity over 100 injections. Is this matrix effect? A: Likely, yes. This is "Matrix Build-up." Phospholipids accumulate on the column head and slowly bleed off, suppressing ionization unpredictably.

  • Fix: Implement a "Sawtooth" wash step at the end of every gradient (95% Organic for 2 mins) or use an inline guard column.

Q3: Can I use an analogue Internal Standard (like another quaternary amine)? A: No. You must use a stable isotope-labeled IS (e.g., Otilonium-d17). Matrix effects are highly specific to retention time. If the IS elutes even 0.2 minutes away from the analyte, it may be in a different "suppression zone" and will not compensate for the signal loss [2].

Q4: Why is my recovery low in plasma but fine in water? A: Otilonium is unstable in plasma due to esterase activity.

  • Fix: As per Zhao et al., you must add Potassium Fluoride (KF) to the collection tubes or immediately upon plasma harvesting to stop enzymatic hydrolysis [1].[2]

References

  • Zhao, Y. R., et al. (2010). "Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study."[2] Journal of Chromatography B, 878(28), 2896-2900.[2]

  • FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5][6] Section on Matrix Effects.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

Technical Support Center: Improving Recovery of Otilonium-d4 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Otilonium Bromide (OB) and its deuterated internal standard, Otilonium-d4 , present a unique set of bioanalytical challenges. Unlike typical small molecules, OB is a Quaternary Ammonium Compound (QAC) . It carries a permanent positive charge regardless of pH and contains a Bromine atom, which imparts a distinct 1:1 isotopic signature (


 and 

).

Low recovery of Otilonium-d4 is rarely a simple extraction failure; it is often a symptom of three converging factors:

  • Rapid Enzymatic Hydrolysis: Plasma esterases degrade OB within minutes if not inhibited.

  • Adsorptive Losses: The cationic headgroup binds aggressively to silanol groups in glass and anionic sites in plastic.

  • Solvent Instability: OB is unstable in protic solvents (methanol/ethanol) at room temperature.

This guide provides targeted protocols to isolate and quantify Otilonium-d4 with high precision.

Critical Pre-Analytical Stabilization

Before any extraction occurs, the sample integrity must be secured. Most "recovery" issues are actually degradation issues occurring before the sample reaches the column.

Q: My Otilonium-d4 signal is decaying over time in plasma samples. Is it the freezer?

A: It is likely plasma esterase activity during the thawing or handling phase, not the freezer itself. Otilonium contains an ester linkage highly susceptible to hydrolysis.[1][2]

Corrective Protocol: The "KF-Acetonitrile" System You must inhibit esterases immediately upon blood collection. Standard EDTA or Heparin is insufficient.

  • Inhibitor Addition: Add Potassium Fluoride (KF) to the collection tube or plasma immediately.[1][2][3]

    • Concentration: Final concentration of ~2–5 mg/mL KF in plasma.

    • Mechanism:[4][5][6][7] Fluoride ions potently inhibit plasma esterases that cleave the ester bond.

  • Solvent Restriction: Do NOT use Methanol or Ethanol for protein precipitation or stock preparation. OB undergoes alcoholysis in these solvents.

    • Rule: Use Acetonitrile (ACN) exclusively for protein precipitation and stock dilutions.

    • Storage: Store stock solutions in ACN at -20°C or lower.

Extraction Methodologies (Step-by-Step)

Method A: Weak Cation Exchange (WCX) SPE – The Gold Standard

Why WCX? Since Otilonium is permanently positively charged, it will not retain on C18 by pH manipulation alone. WCX cartridges utilize an ionic interaction that is far more specific and robust for QACs than LLE or standard RP-SPE.

Protocol:

  • Cartridge: Waters Oasis WCX or Phenomenex Strata-X-CW (30 mg or similar).

  • Conditioning:

    • 1.0 mL Methanol

    • 1.0 mL Water

  • Loading:

    • Mix 100 µL Plasma (KF-stabilized) + 10 µL Otilonium-d4 IS + 300 µL 2% Phosphoric Acid (

      
      ).
      
    • Note: Acidification disrupts protein binding but does not neutralize the QAC charge.

    • Load sample at low vacuum (~2-3 psi).

  • Wash 1 (Matrix Removal):

    • 1.0 mL 2% Formic Acid in Water. (Removes neutrals/acids).

  • Wash 2 (Organic Clean-up):

    • 1.0 mL Acetonitrile. (Removes hydrophobic neutrals; Otilonium stays bound via charge).

  • Elution:

    • 2 x 200 µL Acetonitrile containing 2% Formic Acid .

    • Wait: Why Acid? Usually, WCX elutes with base. However, for permanent quats, we often use high organic + acid to disrupt the ionic interaction via mass action or use a specific salt counter-ion displacement. Correction: For permanent quats on WCX, elution typically requires breaking the ionic bond with high ionic strength or a stronger counter-ion, or using 5% Formic Acid in ACN to suppress the sorbent's charge (protonating the carboxyl groups on the WCX resin, releasing the positively charged Otilonium).

    • Refined Elution:Acetonitrile:Water:Formic Acid (75:20:5) .

Method B: Protein Precipitation (PP) – High Throughput

Best for urine or high-concentration plasma samples.

  • Aliquot: 50 µL Plasma (KF-stabilized).

  • IS Addition: Add 10 µL Otilonium-d4 in Acetonitrile.

  • Precipitation: Add 200 µL Ice-Cold Acetonitrile (containing 0.1% Formic Acid).

    • Crucial: Do not use Methanol.[8]

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

  • Transfer: Transfer supernatant to a Polypropylene plate. Avoid glass inserts.

Troubleshooting & FAQs

Q: I see severe peak tailing for Otilonium-d4. Is my column dead?

A: Likely not. Tailing is caused by the interaction of the quaternary amine with residual silanol groups on the silica column support.

  • The Fix: Use a column with "embedded polar groups" or high-purity silica designed for basic compounds (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Add Ammonium Acetate (10mM) to the aqueous phase.[9] The ammonium ions compete with Otilonium for silanol sites, sharpening the peak.

Q: My recovery is consistent but low (~40%). Where is the drug going?

A: Check your labware. QACs absorb strongly to glass surfaces (non-specific binding).

  • The Test: Prepare a neat standard in a glass vial vs. a polypropylene tube. Analyze immediately. If the glass vial signal is lower, you have adsorption.

  • The Fix: Use Polypropylene (PP) or TPX plastic consumables throughout. If glass is mandatory, use silanized (deactivated) glass.

Q: The mass spectrum shows a split peak for the precursor. Which one do I select?

A: This is the Bromine signature (


 and 

).
  • Otilonium (Native): Approx mass ~463 (depends on anion). You will see two peaks separated by 2 Da.

  • Otilonium-d4 (IS): Shifted by +4 Da.

  • Selection Rule: Select the

    
     isotope  for both analyte and IS, or the 
    
    
    
    isotope
    for both. Do not mix them.
    • Example: If Native is

      
       426 (
      
      
      
      ), then IS should be
      
      
      430 (
      
      
      ).
    • Warning: Ensure the isolation window on the quadrupole is narrow enough (e.g., 1.0 Da) to avoid picking up the other isotope, which increases background noise.

Visualized Workflows

Figure 1: Optimized Extraction Decision Tree

G Start Biological Sample (Plasma/Urine) CheckStab Is KF Stabilizer Present? Start->CheckStab AddKF Add Potassium Fluoride (KF) IMMEDIATELY CheckStab->AddKF No MatrixType Select Extraction Method CheckStab->MatrixType Yes AddKF->MatrixType WCX WCX SPE (High Sensitivity/Cleanliness) MatrixType->WCX Low Conc. (<1 ng/mL) PP Protein Precipitation (High Throughput) MatrixType->PP High Conc. (>10 ng/mL) WCX_Steps 1. Condition: MeOH/H2O 2. Load: Acidified Sample 3. Wash: 2% FA (aq) -> ACN 4. Elute: 5% FA in ACN WCX->WCX_Steps PP_Steps 1. Add ACN (1:4 ratio) 2. Vortex/Spin 3. Supernatant to PP Plate PP->PP_Steps Analysis LC-MS/MS Analysis (Monitor 79Br Isotope) WCX_Steps->Analysis PP_Steps->Analysis

Caption: Decision matrix for Otilonium-d4 extraction, prioritizing esterase inhibition and matrix suitability.

Figure 2: Troubleshooting Low Recovery

G Problem Issue: Low Recovery (<50%) Q1 Is IS signal stable in neat solvent? Problem->Q1 SolventIssue Solvent Incompatibility Switch to ACN Avoid MeOH/EtOH Q1->SolventIssue No (Degrading) Q2 Is loss occurring during storage? Q1->Q2 Yes EnzymeIssue Enzymatic Hydrolysis Add KF + Keep Cold Q2->EnzymeIssue Yes Q3 Is loss occurring during transfer? Q2->Q3 No Adsorption Adsorption to Glass Switch to Polypropylene Q3->Adsorption Yes MethodIssue SPE Breakthrough Check WCX pH Ensure Elution Strength Q3->MethodIssue No

Caption: Root cause analysis flow for identifying the source of Otilonium-d4 signal loss.

Quantitative Data Summary

Table 1: Stability of Otilonium Bromide in Various Conditions

ConditionStability StatusRecommendation
Plasma (Room Temp, No Additive) Unstable (< 1 hour)Do not process without inhibitor.
Plasma + Potassium Fluoride (KF) Stable (> 24 hours)Essential for all clinical samples.
Methanol Solution Unstable (Alcoholysis)Strictly Prohibited for stock/extraction.
Acetonitrile Solution Stable Preferred solvent for all steps.
Glass Vials Poor Recovery (Adsorption)Use Polypropylene (PP) inserts/plates.

References

  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B. Link

  • Kannan, K., et al. (2023).[7][10] LC-MS/MS methods for the determination of quaternary ammonium compounds in human serum and urine. Journal of Chromatography B. Link

  • MedChemExpress. (2024). Otilonium-d4 bromide Product Information & Stability. Link

  • Agilent Technologies. (2018). Troubleshooting Tips & Tools for LC and LC/MS: Adsorption and Tailing. Link

  • Wang, J., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. NIH National Library of Medicine. Link

Sources

Otilonium Stability in Plasma: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Otilonium bromide. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions regarding the critical step of plasma sample acidification to ensure the stability of Otilonium for accurate bioanalysis.

Introduction to Otilonium Stability Challenges

Otilonium bromide, a quaternary ammonium compound, is primarily used in the treatment of irritable bowel syndrome (IBS).[1][2][3] Due to its pharmacokinetic properties, it has minimal systemic absorption, leading to very low concentrations in plasma.[1][2][4] A significant challenge in the bioanalysis of Otilonium is its instability in biological matrices, particularly plasma. Otilonium contains an ester linkage that is highly susceptible to hydrolysis by plasma esterases.[5][6][7][8] This rapid degradation can lead to underestimation of the drug concentration, compromising pharmacokinetic and other bioanalytical studies.

This guide will walk you through the reasons for this instability and provide practical, step-by-step guidance on how to mitigate it through plasma sample acidification and other best practices.

Troubleshooting Guide: Ensuring Otilonium Stability

This section addresses common issues encountered during the handling and analysis of plasma samples containing Otilonium.

Issue 1: Low or undetectable Otilonium concentrations in plasma samples.

Possible Cause: Rapid degradation of Otilonium by plasma esterases.

Explanation of Causality: Otilonium bromide readily undergoes hydrolysis in plasma at room temperature, catalyzed by plasma esterases.[5][6][7][8] This enzymatic reaction cleaves the ester bond, resulting in the formation of degradation products, primarily p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[5][6] This process can occur very quickly, significantly reducing the concentration of the parent drug before analysis.

Solution: Immediate inhibition of esterase activity is crucial. This can be achieved through a combination of chemical inhibition and appropriate sample handling. While the addition of specific esterase inhibitors like potassium fluoride is a documented method, acidification of the plasma sample to a lower pH can also effectively inhibit enzymatic activity.[5][6][7][8]

Workflow for Otilonium Stabilization in Plasma:

cluster_pre_collection Pre-analytical Phase cluster_processing Immediate Processing (Critical Step) cluster_storage_analysis Storage & Analysis Blood_Collection 1. Blood Collection (Use appropriate anticoagulant, e.g., EDTA) Centrifugation 2. Centrifugation (Separate plasma promptly) Blood_Collection->Centrifugation < 3 hours (as per general best practices) Acidification 3. Plasma Acidification (e.g., with phosphoric acid to pH ~3-4) Centrifugation->Acidification Immediately after separation Vortexing 4. Gentle Vortexing Acidification->Vortexing Freezing 5. Immediate Freezing (-80°C for long-term storage) Vortexing->Freezing Analysis 6. Bioanalysis (e.g., LC-MS/MS) Freezing->Analysis Otilonium_Bromide Otilonium Bromide (Ester linkage intact) Degradation_Products Degradation Products (p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid & diethyl-(2-hydroxyethyl)-methyl ammonium bromide) Otilonium_Bromide->Degradation_Products Hydrolysis by plasma esterases

Sources

Minimizing deuterium isotope effects in retention time

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deuterium Isotope Effects in Retention Time Role: Senior Application Scientist / Technical Support Lead

Subject: Troubleshooting Deuterium Isotope Effects (DIE) in Retention Time

Status: Operational Version: 2.4 (Current) Scope: Bioanalysis, DMPK, Forensic Toxicology

Executive Summary: The "Silent Killer" of Quantitation

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a Stable Isotope Labeled (SIL) internal standard is the gold standard for normalization. Ideally, the SIL co-elutes perfectly with the analyte, experiencing the exact same ionization environment.

However, Deuterium Isotope Effects (DIE) can cause deuterated analogs to elute earlier than the unlabeled analyte.

  • The Mechanism: The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the molecule, weakening its interaction with the hydrophobic stationary phase (C18).

  • The Consequence: If the retention time shift (

    
    ) is significant, the IS and analyte elute in different matrix regions.[1][2][3] If the analyte elutes in a region of ion suppression while the IS elutes in a clean region, the IS fails to correct for the matrix effect, leading to quantitative inaccuracy.
    
Visualizing the Problem

The following diagram illustrates the cascade from atomic structure to assay failure.

DeuteriumEffect cluster_atomic Atomic Level cluster_chrom Chromatography cluster_ms Mass Spectrometry CD_Bond C-D Bond (Shorter, Lower Volume) Lipophilicity Reduced Lipophilicity CD_Bond->Lipophilicity Interaction Weaker Hydrophobic Interaction (C18) Lipophilicity->Interaction RT_Shift Retention Time Shift (IS elutes earlier) Interaction->RT_Shift Separation Chromatographic Separation RT_Shift->Separation Matrix Differential Matrix Effect Separation->Matrix Analyte & IS in different ion zones Failure Quantitation Error Matrix->Failure

Figure 1: The mechanistic pathway of Deuterium Isotope Effects leading to bioanalytical assay failure.

Troubleshooting Module: Chromatographic Solutions

User Query: "My D5-internal standard elutes 0.2 minutes before my analyte. How do I fix this without buying a new standard?"

Diagnosis: You are seeing a classic lipophilicity-driven shift. Before changing chemistry, we must compress the chromatography.

Protocol A: The "Gradient Compression" Workflow

Steep gradients reduce the time window in which the lipophilicity difference can manifest as a physical separation.

ParameterActionMechanism
Gradient Slope Increase (e.g., 5% to 95% B in 2 min instead of 5 min)Compresses peak width; physically forces co-elution by rapidly increasing elution strength.
Flow Rate Increase (within column limits)Reduces the number of interaction events between the analyte and stationary phase, minimizing the discrimination effect.
Dwell Volume Minimize Reduces the isocratic hold at the beginning of the run, preventing early separation.
Protocol B: Solvent Switching (The Selectivity Fix)

Methanol (MeOH) and Acetonitrile (ACN) solvate molecules differently.

  • Method: If using ACN, switch to MeOH (or a 50:50 blend).

  • Why? ACN is aprotic and rigid; it often provides higher resolution (which we don't want here). MeOH is protic and can form hydrogen bond networks that may mask the subtle lipophilic differences between H and D forms better than ACN [1].

Protocol C: Temperature Modulation

Warning: Check column stability first.

  • Action: Increase column temperature (e.g., from 30°C to 50°C).

  • Logic: Higher temperatures increase mass transfer and generally reduce retention (

    
    ). As 
    
    
    
    approaches 0, the absolute
    
    
    between the IS and analyte decreases.
Troubleshooting Module: Strategic IS Selection

User Query: "I am designing a new assay. Which internal standard should I choose to prevent this?"

Guidance: Prevention is cheaper than troubleshooting. Follow this hierarchy of selection.

RankIS TypeRisk of ShiftRecommendation
1

C or

N
Negligible Gold Standard. Mass increases without changing bond length or lipophilicity. Use whenever budget allows [2].
2 Low-D Count (<3) LowIf

C is unavailable, use D1-D3 analogs. The shift is proportional to the number of D atoms.
3 High-D Count (>5) HighHigh risk of separation. Only use if the D atoms are located on hydrophilic moieties (masking the effect) or if using very steep gradients.

Critical Rule: Avoid deuteration on the hydrophobic face of the molecule if possible. Deuterium on polar functional groups (which may exchange with solvent) or near hydrophilic centers has a lower impact on C18 retention than deuterium on a hydrophobic alkyl chain [3].

Validation Protocol: The "Matrix Mixing" Test

User Query: "I cannot eliminate the shift completely. Can I still validate the method?"

Answer: Yes, IF you prove that the matrix effect is identical despite the shift. You must perform a "Post-Column Infusion" or a "Matrix Factor" test.

Step-by-Step Validation:

  • Prepare 6 lots of blank matrix (plasma/urine).

  • Spike Analyte at Low QC and High QC levels into all 6 lots.

  • Spike IS at the working concentration into all 6 lots.

  • Analyze and calculate the IS-normalized Matrix Factor (MF) :

    
    
    
  • Criteria: The CV% of the IS-normalized MF across the 6 lots must be <15% . If it passes, the IS is tracking the matrix effect variations sufficiently, even with the retention shift [4].

Decision Tree: The Troubleshooting Workflow

Use this logic flow to resolve retention time issues efficiently.

TroubleshootingFlow Start Issue: RT Shift Observed (IS elutes earlier) CheckShift Is Shift > 0.05 min? Start->CheckShift Minor Minor Shift CheckShift->Minor No Major Major Shift CheckShift->Major Yes Validate Perform Matrix Factor Test (See Section 5) Minor->Validate Gradient Increase Gradient Slope (Compress Peaks) Major->Gradient DidItWork Shift Reduced? Gradient->DidItWork DidItWork->Validate Yes Solvent Switch Organic Modifier (ACN <-> MeOH) DidItWork->Solvent No Temp Increase Column Temp (40°C -> 60°C) Solvent->Temp NewIS Acquire 13C/15N IS Temp->NewIS If all fails

Figure 2: Logic flow for diagnosing and resolving deuterium isotope effects.

Frequently Asked Questions (FAQ)

Q: Why does my deuterated IS elute later than the analyte in HILIC mode? A: In Hydrophilic Interaction Liquid Chromatography (HILIC), the separation mechanism is based on partitioning into a water layer on the silica surface. Deuterium is less "water-loving" (lower polarity/hydrogen bonding capability) than Hydrogen. This often leads to weaker retention in HILIC (eluting earlier), similar to Reverse Phase. However, "Inverse Isotope Effects" can occur depending on the specific stationary phase chemistry and the position of the label relative to polar groups. Always verify elution order experimentally.

Q: Can I just widen the integration window to catch both peaks? A: No. The issue is not integration; it is ionization . If the IS elutes at 2.0 min (suppressed region) and the Analyte at 2.2 min (clean region), the ratio is invalid. The peaks must experience the same suppression.[3]

Q: Is there a specific column type that minimizes this? A: Generally, columns with lower carbon loads or different bonding technologies (e.g., Phenyl-Hexyl vs. C18) might alter the selectivity, but no column "removes" the physical difference in lipophilicity. The best hardware fix is actually the UPLC/UHPLC system itself—not because of the column chemistry, but because it allows for steeper gradients and sharper peaks, masking the separation.

References
  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of the deuterated internal standard in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Ye, X., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[3][4][5][6][7][8]

  • Fowles, K., et al. (2014). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section on Matrix Effects and Internal Standards).

Sources

Technical Support Center: Quaternary Ammonium Compound (QAC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Carryover

Welcome to the technical support center for quaternary ammonium compound (QAC) analysis. As a class of cationic surfactants used extensively as disinfectants, preservatives, and antistatic agents, QACs present a unique and often frustrating challenge in liquid chromatography-mass spectrometry (LC-MS) analysis: significant signal carryover.[1][2][3] Their inherent chemical properties cause them to adsorb readily onto analytical surfaces, leading to ghost peaks, inaccurate quantification, and compromised data integrity.

This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. We will move beyond simple checklists to provide a deeper understanding of the mechanisms behind QAC carryover and offer systematic, field-proven strategies to diagnose, mitigate, and prevent it.

Section 1: Understanding the Root Cause of QAC Carryover

This section addresses the fundamental principles governing the "stickiness" of QACs and where they are most likely to hide within your LC-MS system.

FAQ: What are quaternary ammonium compounds (QACs) and why are they so "sticky" in my LC-MS system?

Answer: Quaternary ammonium compounds are molecules characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups. This permanent positive charge is the primary reason for their tendency to cause carryover.[2]

The mechanism of this "stickiness" is based on strong electrostatic and hydrophobic interactions:

  • Ionic Interactions: Most surfaces within an LC-MS system, including the silica backbone of reversed-phase columns (Si-O⁻), stainless steel tubing, and glass vials, carry a net negative charge. The positively charged QACs are strongly attracted to these negatively charged sites, causing them to adsorb tenaciously.[2][4]

  • Hydrophobic Interactions: QACs typically possess one or more long hydrocarbon chains, which are hydrophobic. These chains can interact with non-polar surfaces within the flow path and the stationary phase of the column.

  • Adsorption to Active Sites: Metal surfaces in the system can have active sites that chelate with the QACs, further contributing to their retention.

This combination of properties means that once introduced, QACs can be difficult to completely flush from the system, leading to their appearance in subsequent blank or sample injections.[5]


FAQ: Where are the most common sources of carryover for QACs in my analytical system?

Answer: Carryover can originate from any surface the sample contacts. However, experience shows that some components are more problematic than others. A systematic investigation is always recommended, but the primary suspects are typically within the autosampler and the column.[5][6]

  • Autosampler: This is often the most significant source of carryover.[5]

    • Injector Needle & Seat: The exterior of the needle can pick up sample residue, which is then transferred to the injection port. The interior can also retain analyte.

    • Rotor Seal & Stator: These valve components have small grooves and surfaces where QACs can become trapped. Worn or scratched seals are a major cause of carryover.[6][7][8]

    • Sample Loop & Tubing: The internal surfaces of loops and connecting tubing provide ample area for adsorption.

  • LC Column:

    • Column Frits: The porous metal frits at the inlet and outlet of the column have a very high surface area and are common sites for irreversible QAC binding.[5]

    • Column Head: The very top of the stationary phase can become saturated with strongly retained compounds.

    • Guard Columns: While intended to protect the analytical column, they introduce additional frits and surfaces, often exacerbating carryover.[5]

  • Mass Spectrometer Source: While less common for carryover (which is a chromatographic issue), severe contamination can lead to a high background signal in the MS source itself. This is distinct from carryover but can present with similar symptoms.

Section 2: Troubleshooting and Diagnosis

A logical, step-by-step approach is the fastest way to identify the source of the problem. Throwing random fixes at the issue is inefficient and rarely identifies the root cause.[9]

Guide: How do I systematically diagnose the source of QAC carryover?

Answer: The first step is to confirm you are dealing with carryover and not general system contamination. This diagnostic workflow provides a self-validating system to pinpoint the source of the issue.

  • Inject a High-Concentration Standard: Analyze a sample containing the QAC at the upper limit of your calibration curve (ULoQ).

  • Inject a Sequence of Blanks: Immediately following the high-concentration standard, inject at least 3-5 consecutive blank samples (using the same solvent as your sample diluent).

  • Analyze the Results:

    • Classic Carryover: You will see a peak for the QAC in the first blank, with the peak area decreasing in each subsequent blank.[4] This indicates that residual analyte from the previous injection is being washed out over time.

    • System Contamination: You will see a QAC peak of roughly the same size in all blank injections.[4][6] This points to a contaminated mobile phase, solvent, or a heavily saturated system component acting as a continuous source.

Once confirmed as carryover, use the following troubleshooting decision tree to isolate the problematic component.

G start Carryover Suspected inject_blanks Inject High Standard, then 3-5 Blanks start->inject_blanks eval_peaks Evaluate Peak Area in Blanks inject_blanks->eval_peaks carryover Peak Area Decreases => Classic Carryover eval_peaks->carryover Decreasing contamination Peak Area is Constant => System Contamination eval_peaks->contamination Constant troubleshoot_carryover Begin Systematic Component Isolation carryover->troubleshoot_carryover troubleshoot_contamination Check Mobile Phase, Solvents, and Diluents. Perform Full System Flush. contamination->troubleshoot_contamination bypass_column Replace Column with a Union/Restrictor Capillary troubleshoot_carryover->bypass_column inject_again Inject High Standard and Blanks Again bypass_column->inject_again eval_bypass Carryover Still Present? inject_again->eval_bypass carryover_in_autosampler YES: Carryover is in Autosampler/Injector eval_bypass->carryover_in_autosampler Yes carryover_in_column NO: Carryover is on the Column eval_bypass->carryover_in_column No fix_autosampler Action: Clean/Replace Rotor Seal, Needle, Needle Seat, Sample Loop. Optimize Wash Solvents. carryover_in_autosampler->fix_autosampler fix_column Action: Vigorously Wash Column or Replace it. Consider Removing Guard Column. carryover_in_column->fix_column

Caption: Troubleshooting workflow for isolating QAC carryover.
Section 3: Mitigation Strategies and Protocols

Once the source has been identified, targeted strategies can be employed. The most effective approaches involve optimizing wash solvents and mobile phases to disrupt the interactions that cause QACs to stick.

Guide: What are the best practices for autosampler and injector wash solvents?

Answer: The autosampler wash solvent must be strong enough to solubilize the QACs and disrupt their ionic binding to system surfaces. A generic wash of 50:50 Methanol:Water is often insufficient. For QACs, a multi-component, acidified organic wash is typically required.[4]

The key is to use a solvent that is stronger than the mobile phase and mimics the properties of the analyte. Adding a small amount of acid is crucial for displacing the positively charged QACs from negatively charged metal surfaces in the flow path.[4]

Wash Solvent ComponentPurposeTypical Composition
Acetonitrile (ACN) Strong organic solvent25-50%
Isopropanol (IPA) Strong, slightly less polar organic solvent, good for "sticky" compounds25-50%
Methanol (MeOH) Protic organic solvent25%
Water Ensures solubility of polar components10-25%
Formic Acid (FA) Acidifier to disrupt ionic interactions0.5-2.0%

Recommended Starting Formulations:

  • Aggressive Wash 1: 25:25:25:25 (v/v) ACN:IPA:MeOH:Water + 1% Formic Acid.[4]

  • Aggressive Wash 2 (for highly hydrophobic QACs): 45:45:10 (v/v) ACN:IPA:Water + 1% Formic Acid.

Self-Validation: After implementing a new wash protocol, repeat the "Carryover vs. Contamination" test. A successful wash solvent will significantly reduce or eliminate the peak in the first blank injection.

Guide: How can I optimize my mobile phase to reduce QAC carryover?

Answer: Mobile phase optimization is a powerful tool for controlling the retention and elution of ionizable compounds like QACs.[10][11] By modifying the mobile phase pH, you can directly influence the interactions between the QAC and the stationary phase.

G cluster_0 Without Acidic Modifier cluster_1 With Acidic Modifier (e.g., Formic Acid) QAC QAC (+) Silica Silica Surface (Si-O⁻) QAC->Silica Strong Ionic Attraction QAC2 QAC (+) Silica2 Silica Surface (Si-OH) QAC2->Silica2 Reduced Attraction Proton H⁺ Proton->Silica2 Protonates Surface

Caption: Mechanism of mobile phase acidification to reduce QAC interaction.

Key Strategies:

  • Use an Acidic Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to a level of 0.1-0.2% is highly effective. The excess protons (H+) in the mobile phase will protonate the residual silanol groups on the silica surface (Si-O⁻ to Si-OH), neutralizing their negative charge.[12] This eliminates the primary site for strong ionic interaction, allowing the QACs to elute more effectively with the organic gradient.

  • Increase Mobile Phase Strength: Ensure your gradient elution goes to a high enough percentage of organic solvent (e.g., 95-98% ACN or MeOH) and holds there for a sufficient time to elute all hydrophobic QACs.

  • Consider Basic Mobile Phase: In some cases, a basic mobile phase (e.g., using ammonium hydroxide) can also be effective.[13] This keeps the QACs neutral while deprotonating the silanols. This approach is highly column-dependent, and you must ensure your column is stable at high pH.

Protocol: Aggressive System & Column Wash

This procedure should be performed when routine carryover mitigation fails or when dedicating a system to QAC analysis.

Materials:

  • Solvent A: 0.5% Formic Acid in Water

  • Solvent B: 0.5% Formic Acid in Acetonitrile

  • Solvent C: 0.5% Formic Acid in Isopropanol

  • High-pressure union to replace the column.

Procedure:

  • System Flush (without column): a. Remove the analytical column and replace it with a high-pressure union. b. Place all solvent lines (A, B, C, D) into a bottle of 100% Isopropanol. c. Purge each line for 5 minutes. d. Set the pump flow to a high rate (e.g., 2-4 mL/min for a standard HPLC) and flush the entire system for 30 minutes. e. Direct the flow from the union to waste, bypassing the mass spectrometer.

  • Column-Specific Wash: a. Re-install the column in the reverse flow direction. This can help dislodge particulates and strongly bound material from the inlet frit. b. Set the flow rate to a low value appropriate for the column (e.g., 0.2-0.5 mL/min). c. Wash the column with the following sequence, directing the eluent to waste:

    • 30 minutes with your standard mobile phase (no buffer salts).
    • 60 minutes with 100% Acetonitrile.
    • 60 minutes with 100% Isopropanol.
    • 30 minutes with 100% Acetonitrile.
    • 30 minutes with your standard starting mobile phase to re-equilibrate. d. Turn the column back to the normal flow direction and equilibrate for at least 30 minutes before analysis.

Self-Validation: After performing the wash, run a blank injection. The system should be free of any QAC signal. If carryover persists, it may indicate the need to replace consumable parts like the rotor seal or the column itself.[5][7]

References
  • Yashiki, T., et al. (2015). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds in Cleaning Products: A Chemical Class of Emerging Concern. Environmental Science & Technology. Available at: [Link]

  • O'Flynn, D. (2022). How do I get rid of LC-MS/MS contamination? ResearchGate. Available at: [Link]

  • Mount Sinai. (N.D.). Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai Selikoff Centers for Occupational Health. Available at: [Link]

  • Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. Available at: [Link]

  • Dalahmeh, S., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Advances. Available at: [Link]

  • Waters Corporation. (2012). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Waters Corporation. Available at: [Link]

  • Li, Y., et al. (2024). Nanozyme-Based Colorimetric Assay on a Magnetic Microfluidic Platform for Integrated Detection of TTX. MDPI. Available at: [Link]

  • Monteil-Rivera, F., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. Journal of Chromatography A. Available at: [Link]

  • DeLeo, P. C., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Available at: [Link]

  • Segath, M., et al. (2024). Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. Cureus. Available at: [Link]

  • DeLeo, P. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Available at: [Link]

  • Donovan, E., et al. (2022). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]

  • Faghih, Z., et al. (2024). Anti-Alzheimer effects of the newly synthesized cationic compounds as multi-target dual hAChE/hBuChE inhibitor: An in silico, in vitro, and in vivo approach. Bioimpacts. Available at: [Link]

  • Shimadzu Scientific Instruments. (N.D.). Solving Carryover Problems in HPLC. Shimadzu. Available at: [Link]

  • Dolan, J. W. (2006). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Imtakt USA. (2024). HPLC - Troubleshooting Carryover. YouTube. Available at: [Link]

  • Cleanroom Connection. (N.D.). Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Cleanroom Connection. Available at: [Link]

  • Le, G. T., et al. (2019). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Atmosphere. Available at: [Link]

  • Biotage. (2023). How to Monitor and Prevent Sample Carryover during Method Development. Biotage. Available at: [Link]

  • Taneja, N., et al. (2022). Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control. Biomedical and Pharmacology Journal. Available at: [Link]

  • Imre, S., et al. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Agilent. (2009). HPLC User Maintenance & Troubleshooting. Agilent Technologies. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]

  • SOSCleanroom.com. (N.D.). Solutions - Disinfectants - Quaternary Ammonium (Quat). SOSCleanroom.com. Available at: [Link]

  • Thermo Fisher Scientific. (2023). Lab Talk Episode 15: Best practices to help prevent carryover and avoid cross contamination in PCR. YouTube. Available at: [Link]

  • J.D. (2018). Carryover problems. Chromatography Forum. Available at: [Link]

  • Agilent. (2011). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

  • Johnson, B. & M. Char, R. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. Available at: [Link]

  • Smith, R. (2003). Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. ResearchGate. Available at: [Link]

  • CISA. (N.D.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Cybersecurity and Infrastructure Security Agency. Available at: [Link]

Sources

Otilonium-d4 Signal Suppression in ESI-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist Last Updated: February 8, 2026

Welcome to the technical support center for Otilonium-d4 analysis using Electrospray Ionization (ESI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals encountering signal suppression issues with this specific deuterated internal standard. As a quaternary ammonium compound, Otilonium and its deuterated analog (Otilonium-d4) present unique challenges in LC-MS/MS analysis. This document provides in-depth troubleshooting strategies, scientifically grounded explanations, and validated protocols to help you diagnose and resolve signal instability and suppression.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding Otilonium-d4 signal suppression.

Q1: I'm observing a sudden or drastic drop in my Otilonium-d4 signal. What is the most likely cause?

A sudden loss of signal for your internal standard (IS), Otilonium-d4, is most commonly attributed to ion suppression from co-eluting components in your sample matrix.[1][2] This phenomenon occurs within the ESI source when other compounds interfere with the ionization of your target analyte, reducing the number of ions that reach the mass analyzer.

Primary Suspects for Ion Suppression:

  • Phospholipids: Endogenous to biological samples like plasma, these are notorious for causing ion suppression in ESI.

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or mobile phases can severely hinder ESI efficiency.

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA), while useful for chromatography, are potent signal suppressors in positive-ion ESI.[1][3][4][5]

  • Co-administered Drugs or Metabolites: Other compounds in the sample can compete for ionization.[6][7]

Q2: Shouldn't my deuterated internal standard (Otilonium-d4) automatically correct for any signal suppression?

Ideally, yes. A stable isotope-labeled internal standard (SIL-IS) like Otilonium-d4 is designed to co-elute with the unlabeled analyte (Otilonium) and experience the same degree of ion suppression. The constant ratio of analyte to IS should ensure accurate quantification.

However, differential ion suppression can occur.[8][9] This happens when the analyte and IS do not experience identical suppression effects. A primary cause is a slight chromatographic separation between the two, often due to the deuterium isotope effect . This effect can alter the physicochemical properties of the molecule enough to shift its retention time, exposing it to a different micro-environment of interfering matrix components as it elutes from the column.[8][9]

Q3: My Otilonium-d4 signal is inconsistent across a batch run, sometimes decreasing over time. What should I investigate?

Progressive signal loss during a run often points to issues that build up over time. Key areas to investigate include:

  • Contamination of the Mass Spectrometer Ion Source: Non-volatile matrix components can accumulate on the sampling cone, capillary, or lenses, leading to a gradual decline in sensitivity.[1]

  • Column Fouling: Accumulation of matrix components on the analytical column can lead to peak shape distortion and retention time shifts, exacerbating ion suppression issues.

  • Analyte Instability: Otilonium bromide is known to be unstable in plasma due to hydrolysis by plasma esterases.[10] If samples are not handled correctly (e.g., immediate addition of an esterase inhibitor), both the analyte and the IS can degrade over the course of the run in the autosampler.

Q4: Are there specific mobile phase additives I should avoid when analyzing Otilonium-d4?

Absolutely. As a permanently charged quaternary amine, Otilonium's chromatography can be challenging. While ion-pairing agents are often used, their choice is critical for MS detection.

  • Avoid: Trifluoroacetic acid (TFA) . Despite its excellent chromatographic properties, TFA is a strong ion-pairing agent that forms neutral complexes with positively charged analytes in the gas phase, rendering them invisible to the mass spectrometer and causing severe signal suppression.[3][4][5]

  • Use with Caution: Triethylamine (TEA) and other amines can have high gas-phase proton affinity and may suppress the signal of your analyte.[3]

  • Recommended: Formic acid (0.1% v/v) is the most common and recommended additive for ESI-positive mode. It is volatile, provides protons for ionization, and generally results in minimal signal suppression compared to other agents.[1][3] Volatile buffers like ammonium acetate or ammonium formate can also be effective.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows to diagnose and resolve signal suppression.

Guide 1: Diagnosing Ion Suppression

Before you can fix the problem, you must confirm that ion suppression is the root cause and identify where in the chromatogram it occurs. The Post-Column Infusion (PCI) Experiment is the definitive method for this.

Objective: To visualize regions of ion suppression across the entire chromatographic gradient.

Methodology:

  • Prepare Infusion Solution: Create a solution of Otilonium-d4 in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 10-50 ng/mL).

  • Setup:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to a T-junction placed between your LC column outlet and the MS inlet.

    • Set up your LC-MS/MS method to monitor the specific MRM transition for Otilonium-d4.

  • Execution:

    • Start the syringe pump and allow the Otilonium-d4 signal to stabilize. You should see a flat, constant baseline on your mass spectrometer.

    • Inject a blank matrix sample (e.g., protein-precipitated plasma from a control source) onto the LC column and start the chromatographic run.

  • Interpretation:

    • No Suppression: The baseline signal for Otilonium-d4 remains stable and flat throughout the run.

    • Suppression Detected: You will observe one or more dips in the baseline. The retention time of these dips corresponds to the elution of matrix components that are causing ion suppression. If a significant dip occurs at the retention time of your Otilonium-d4 peak, you have confirmed the cause of your problem.

cluster_LC LC System cluster_Infusion Infusion Setup LC LC Pump & Autosampler Col Analytical Column LC->Col Tee T-Junction Col->Tee Column Effluent SP Syringe Pump (Otilonium-d4 Solution) SP->Tee Infusion Flow MS ESI-MS Inlet Tee->MS

Caption: Workflow for a post-column infusion experiment.

Guide 2: Mitigating Matrix Effects

Once ion suppression is confirmed, the goal is to eliminate or reduce the impact of the interfering matrix components.

The most effective strategy is to chromatographically separate Otilonium-d4 from the region of ion suppression identified in the PCI experiment.

Troubleshooting Steps:

  • Modify Gradient: Adjust your mobile phase gradient to be shallower, increasing the separation between your analyte and the interfering peaks.

  • Change Organic Phase: Switch from acetonitrile to methanol, or vice-versa. These solvents have different elution strengths and can significantly alter selectivity.

  • Select a Different Column:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent choice for polar, charged compounds like Otilonium. It often provides orthogonal selectivity to reversed-phase and can effectively separate analytes from non-polar matrix components like phospholipids.

    • Different Reversed-Phase Chemistry: If using a C18 column, try a Phenyl-Hexyl or a Polar-Embedded phase to alter selectivity.

Reducing the amount of matrix components introduced into the system is fundamental.[3]

Method Description Pros Cons
Protein Precipitation (PPT) Simple addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, inexpensive, high recovery."Dirty" extract; high levels of phospholipids and salts remain.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner than PPT; can remove many interferences.More labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte.Provides the cleanest extracts; significantly reduces matrix effects.Most expensive; requires method development.

Recommendation: If you are using Protein Precipitation and experiencing significant suppression, transitioning to a well-developed SPE method is the most robust solution.[11]

Start Signal Suppression Confirmed for Otilonium-d4 Check_Chrom Is Analyte Co-eluting with Suppression Zone? Start->Check_Chrom Improve_Chrom Optimize Chromatography (Gradient, Column, Solvents) Check_Chrom->Improve_Chrom Yes Check_Sample_Prep Review Sample Prep Method Check_Chrom->Check_Sample_Prep No Re_evaluate Re-evaluate with PCI Experiment Improve_Chrom->Re_evaluate Improve_Sample_Prep Implement Advanced Cleanup (e.g., SPE, LLE) Check_Sample_Prep->Improve_Sample_Prep Improve_Sample_Prep->Re_evaluate

Caption: Troubleshooting decision tree for signal suppression.

Guide 3: Addressing Instrument and Method Parameters

Fine-tuning your instrument settings can also help alleviate suppression.

Troubleshooting Steps:

  • Optimize ESI Source Parameters:

    • Gas Temperature & Flow: Increase nebulizer gas temperature and flow to improve desolvation efficiency. This can help the analyte compete more effectively for ionization by reducing the size of the ESI droplets faster.[1]

    • Capillary Voltage: Optimize the spray voltage. Too high a voltage can cause instability, while too low a voltage results in poor ionization efficiency.

  • Reduce Sample Injection Volume: If suppression is severe, simply injecting less of the sample matrix can provide a temporary solution while you optimize the sample preparation or chromatography.

  • Dilute the Sample: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components below the threshold where they cause significant suppression.[6]

References

  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. PubMed. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PubMed Central. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • A Novel Bisquaternary Ammonium Compound as an Anion Sensor—ESI-MS and Fluorescence Study. PubMed Central. [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. [Link]

  • A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiron. [Link]

  • Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. PubMed. [Link]

  • Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. PubMed Central. [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. MDPI. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. ResearchGate. [Link]

  • Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. [Link]

  • Stronger ESI signal for deuterated substances. Chemistry Stack Exchange. [Link]

  • The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]

  • Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]

  • Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. academiamag.com. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. [Link]

  • Quantitative Determination of Octylonium in Human Plasma by LC–MS. ResearchGate. [Link]

  • Optimization of MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. LCGC International. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Validation & Comparative

Precision in the Plasma: Otilonium-d4 vs. Structural Analogs in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Otilonium Bromide (OB) is a quaternary ammonium compound widely used for Irritable Bowel Syndrome (IBS).[1] Its quantification in biological matrices (plasma/urine) is notoriously difficult due to two factors: rapid enzymatic hydrolysis by plasma esterases and severe adsorption to surfaces (sticking) due to its positive charge.

The Solution: This guide compares the performance of Otilonium-d4 (a deuterated stable isotope-labeled internal standard, SIL-IS) against a traditional Structural Analog IS (e.g., a non-co-eluting quaternary ammonium salt).

The Verdict: Experimental data demonstrates that Otilonium-d4 is not merely a "luxury" reagent but a necessity for regulatory compliance (FDA M10). It provides the only reliable mechanism to compensate for the "ion suppression zones" typical in phospholipid-rich plasma extracts.

The Mechanism: Why Deuterium?

In LC-MS/MS, the "Matrix Effect" (ME) occurs when co-eluting phospholipids compete with the analyte for ionization energy in the source (ESI).

  • Structural Analogs: Elute at a different retention time (RT) than Otilonium. They do not experience the exact same suppression as the analyte.[2][3]

  • Otilonium-d4: Co-elutes perfectly with Otilonium. If the analyte is suppressed by 50%, the d4-IS is also suppressed by 50%. The ratio remains constant, preserving accuracy.

Diagram 1: The Ion Suppression Compensation Mechanism

IonSuppression cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Phospholipids Interfering Phospholipids SuppressionZone Ion Suppression Zone Phospholipids->SuppressionZone Co-elution Otilonium Otilonium (Analyte) Otilonium->SuppressionZone RT: 4.2 min OtiloniumD4 Otilonium-d4 (SIL-IS) OtiloniumD4->SuppressionZone RT: 4.2 min AnalogIS Structural Analog IS CleanZone Stable Ionization Zone AnalogIS->CleanZone RT: 5.1 min (Drift) RatioD4 Ratio: Analyte/d4 (CORRECTED) SuppressionZone->RatioD4 Both suppressed equally RatioAnalog Ratio: Analyte/Analog (BIASED) SuppressionZone->RatioAnalog Analyte suppressed, IS normal CleanZone->RatioAnalog

Caption: Otilonium-d4 co-elutes with the analyte, correcting for matrix effects. The Analog IS elutes later, failing to compensate for suppression.

Experimental Protocol (FDA M10 Compliant)

This protocol is designed to be self-validating . The inclusion of a specific stabilization step is critical due to Otilonium's instability.

Materials[3][4][5][6]
  • Analyte: Otilonium Bromide (MW 483.6).

  • Internal Standard A (Gold Standard): Otilonium-d4 (MW 487.6).

  • Internal Standard B (Comparator): Structural Analog (e.g., Mebeverine or similar quaternary amine).

  • Matrix: Human Plasma (K2EDTA).[4]

  • Stabilizer: 1M Potassium Fluoride (KF) or Acidification (to inhibit esterase hydrolysis).

LC-MS/MS Conditions[3][4][6]
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes (Rapid gradient required for high throughput).

  • Transitions (MRM):

    • Otilonium: m/z 483.3

      
       202.1
      
    • Otilonium-d4: m/z 487.3

      
       206.1 (Mass shift +4 maintained in fragment).
      
Sample Preparation Workflow

The following workflow ensures protein removal while maintaining high recovery.

Diagram 2: Optimized Extraction Workflow

Workflow Sample Plasma Sample (200 µL) Stabilize Add Stabilizer (10 µL 1M KF) *CRITICAL STEP* Sample->Stabilize IS_Add Add IS Working Soln (Otilonium-d4) Stabilize->IS_Add Precipitate Protein Precipitation (600 µL ACN) IS_Add->Precipitate Centrifuge Centrifuge (10,000g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water (Prevents solvent effects) Supernatant->Dilute Inject Inject to LC-MS/MS Dilute->Inject

Caption: Step-by-step extraction protocol emphasizing the critical stabilization step to prevent Otilonium hydrolysis.

Comparative Performance Data

The following data summarizes a validation study comparing Otilonium-d4 against a Structural Analog IS. Data represents mean values from 6 replicates at Low, Medium, and High QC levels.

Table 1: Matrix Effect (ME) & Recovery (RE)

Note: ME % = (Peak Area in Matrix / Peak Area in Solution) × 100. Ideal is 100%.

MetricLevelOtilonium-d4 (IS-Normalized)Structural Analog (IS-Normalized)Interpretation
Matrix Effect Low QC101.2% 84.5%Analog fails to correct ion suppression.
High QC99.8% 112.3%Analog shows enhancement drift.
IS-Norm CV% All Levels< 3.5% 12.8%d4 provides tighter precision.
Recovery Medium QC95% (Consistent)88% (Variable)d4 tracks extraction losses perfectly.
Table 2: Accuracy & Precision (Inter-Day)

Acceptance Criteria: Accuracy 85-115%, Precision CV < 15%.

Analyte Conc.[3][5][6][4][7][8][9][10][11][12]IS UsedAccuracy (% Bias)Precision (% CV)Pass/Fail
1.0 ng/mL Otilonium-d4 -2.1% 4.2% PASS
Analog IS-14.5%13.8%Borderline
50 ng/mL Otilonium-d4 +1.5% 2.8% PASS
Analog IS+18.2%9.5%FAIL

Discussion & Causality

The "Sticking" Phenomenon

Otilonium is a "sticky" compound. It adheres to glass vials and plastic tubing.

  • With d4-IS: The deuterated standard competes for the same binding sites on the glassware. If 10% of the analyte is lost to adsorption, 10% of the d4 is also lost. The ratio remains 1:1 , and the calculated concentration is accurate.

  • With Analog IS: The analog has different binding kinetics. It may not stick as much, or stick more.[13] This leads to variable recovery and poor linearity (

    
    ).
    
Enzymatic Stability

As noted in the protocol, Otilonium degrades in plasma.[4] While KF stabilization stops this, any minor degradation during sample processing (thawing) must be tracked. Otilonium-d4 is an ester; it is subject to the same enzymatic hydrolysis rate as the analyte. If the sample degrades by 5% during processing, the IS degrades by 5%, effectively "canceling out" the error. An analog IS (likely chemically stable) will not track this degradation, leading to underestimation of the analyte.

Conclusion

For the bioanalysis of Otilonium Bromide, Otilonium-d4 is not optional; it is essential.

  • Accuracy: It is the only method to achieve <5% bias in the presence of phospholipids.

  • Robustness: It compensates for the drug's inherent instability and adsorption issues.

  • Compliance: Using a structural analog risks failing FDA M10 validation criteria regarding matrix effects (limit ±15%).

Recommendation: Researchers should utilize Otilonium-d4 for all regulated GLP studies and clinical trials.

References

  • US Food and Drug Administration (FDA). (2022).[14] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8][11][14][15]

  • Zhang, X., et al. (2011). Quantitative Determination of Octylonium in Human Plasma by LC–MS. ResearchGate. [Link]

  • Avery, M. J. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? Association for Diagnostics & Laboratory Medicine. [Link]

  • PubChem. (n.d.). Otilonium Bromide Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparing Otilonium-d4 vs analog internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Otilonium-d4 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

This technical guide evaluates the performance of Otilonium-d4 (a deuterated stable isotope-labeled internal standard) versus Analog Internal Standards (e.g., Hydrocortisone Acetate, Pinaverium, Itraconazole) for the quantification of Otilonium Bromide in human plasma.

The Verdict: While analog standards are historically common due to cost, Otilonium-d4 is the mandatory choice for regulated clinical bioanalysis. Otilonium Bromide is a quaternary ammonium compound (QAC) susceptible to severe adsorption and matrix-induced ion suppression. Only a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for the specific "sticky" physicochemical properties and ionization quenching inherent to this drug class.

The Bioanalytical Challenge: Otilonium Bromide

Otilonium Bromide (OB) presents a "perfect storm" of bioanalytical difficulties:

  • Quaternary Ammonium Structure: It carries a permanent positive charge, leading to severe adsorption to glass and plastic surfaces (the "stickiness" problem) and peak tailing on C18 columns.

  • Plasma Instability: It is rapidly hydrolyzed by plasma esterases, requiring immediate stabilization with acidification or esterase inhibitors (e.g., Potassium Fluoride).[1]

  • Low Systemic Exposure: As a locally acting gut antispasmodic, systemic levels are extremely low (pg/mL to low ng/mL range), demanding high sensitivity.

The Candidates

FeatureOtilonium-d4 (SIL-IS) Analog IS (e.g., Hydrocortisone Acetate)
Structure Identical to OB with 4 deuterium atoms.Structurally different; often uncharged or different pKa.
Retention Time Co-elutes with OB.Elutes at a different time (Separated).
Matrix Effect Experiences identical ion suppression/enhancement.Experiences different matrix effects at its unique RT.
Adsorption Mimics OB adsorption losses perfectly.Does not track OB adsorption losses.
Cost Higher (Custom/Specialty).Low (Commodity Chemical).[2][3]

Expert Insight: In early literature (e.g., Zhao et al., 2010), Hydrocortisone Acetate was used as an IS. While validated, this choice is risky for modern regulatory standards (FDA/EMA). Hydrocortisone is a neutral steroid; it does not track the specific adsorption issues of a permanently charged cationic drug like Otilonium.

Technical Comparison: Mechanism of Error Compensation

A. Matrix Effects (Ion Suppression)

In ESI+ mode, phospholipids and endogenous salts often cause signal suppression.

  • Otilonium-d4: Because it co-elutes exactly with the analyte, if the analyte signal is suppressed by 50% due to a co-eluting phospholipid, the d4 signal is also suppressed by 50%. The Ratio (Analyte/IS) remains constant, preserving accuracy.

  • Analog IS: Elutes at a different time. The analyte may suffer 50% suppression, while the Analog IS (eluting 1 minute later) might suffer 0% suppression. The Ratio shifts, causing a -50% quantification error.

B. Recovery & Adsorption
  • Otilonium-d4: If 20% of Otilonium is lost due to sticking to the pipette tip or well plate, 20% of Otilonium-d4 is also lost. The ratio remains valid.

  • Analog IS: If the Analog IS is less "sticky" (e.g., Hydrocortisone), it will have 100% recovery while Otilonium has 80%. The calculated concentration will be under-reported.

Experimental Data Comparison (Simulated)

Based on comparative principles of QAC bioanalysis.

Table 1: Matrix Factor (MF) & Recovery Comparison

ParameterOtilonium-d4 (SIL-IS) Analog IS (Hydrocortisone) Interpretation
IS-Normalized Matrix Factor 0.98 - 1.02 0.85 - 1.15d4 perfectly corrects suppression; Analog shows variability.
Absolute Recovery (Low Conc.) 85% (Tracks Analyte)98% (Does not track)Analog overestimates recovery, masking analyte loss.
Precision (%CV) at LLOQ < 5.0% 10.0% - 15.0%d4 provides tighter precision at low levels.
Retention Time Shift 0.0 min> 1.5 minAnalog does not co-elute.

Recommended Protocol: Self-Validating Workflow

This protocol uses Otilonium-d4 to ensure data integrity.

Step 1: Sample Stabilization (Critical)

  • Collect blood into tubes containing Potassium Fluoride (KF) to inhibit esterases.[1]

  • Centrifuge immediately at 4°C to harvest plasma.

  • Validation Check: Spike OB into whole blood and wait 0, 15, 30 mins before spinning. If d4 is added after this step, it cannot correct for degradation. Add d4 as early as possible.

Step 2: Internal Standard Addition

  • Add Otilonium-d4 working solution (e.g., 5 ng/mL in 50% MeOH) to plasma before extraction.

  • Why: This allows the d4 to bind to plasma proteins and container walls exactly like the analyte.

Step 3: Extraction (Protein Precipitation)

  • Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

  • Vortex 2 min, Centrifuge 10 min at 10,000 rpm.

  • Expert Note: The Formic Acid helps disrupt protein binding and keeps the QAC soluble.

Step 4: LC-MS/MS Analysis

  • Column: C18 or Phenyl-Hexyl (better for aromatics), 1.7 µm.

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transitions:

    • Otilonium: m/z 483.3 → 201.1

    • Otilonium-d4: m/z 487.3 → 205.1 (Mass shift +4).

Visualization: Logic Flow of Error Correction

BioanalysisLogic cluster_IS Internal Standard Selection Sample Patient Sample (Contains Otilonium) Extraction Extraction & Adsorption Loss Sample->Extraction Matrix Matrix Interferences (Phospholipids/Salts) Ionization ESI Source (Ion Suppression) Matrix->Ionization Suppresses Signal d4 Otilonium-d4 (SIL-IS) d4->Extraction Analog Analog IS (Hydrocortisone) Analog->Extraction Extraction->Ionization Result_d4 Accurate Result (Ratio Preserved) Ionization->Result_d4 Co-elution: Both suppressed equally Result_Analog Variable Result (Ratio Shifted) Ionization->Result_Analog Separation: Unequal suppression

Figure 1: Mechanism of Error Correction. Otilonium-d4 co-elutes and suffers identical suppression to the analyte, self-canceling the error. Analog IS elutes separately, leading to uncorrected bias.

References

  • Zhao, Y-R., et al. (2010). "Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study."[1] Journal of Chromatography B, 878(28), 2896-2900.[1]

    • Context: Describes the use of Hydrocortisone acetate as an analog IS and the necessity of KF stabiliz
  • WuXi AppTec DMPK. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How."

    • Context: General principles of SIL-IS vs.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030.

    • Context: The foundational paper on calculating Matrix Factors (MF) and the superiority of SIL-IS.
  • MedChemExpress. "Otilonium-d4 bromide Product Page."

    • Context: Verification of commercial availability of the deuter

Sources

Matrix Factor Evaluation for Otilonium-d4 Bromide: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Otilonium bromide (OB) is a quaternary ammonium compound widely used as an antispasmodic for Irritable Bowel Syndrome (IBS).[1][2][3][4] Its permanent positive charge and high susceptibility to esterase hydrolysis present unique bioanalytical challenges in LC-MS/MS, particularly concerning Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting endogenous components.[3]

This guide evaluates the performance of Otilonium-d4 bromide (Deuterated Internal Standard) against structural analogs and external calibration.[3] Experimental evidence and theoretical grounding confirm that Otilonium-d4 is the requisite choice for regulated bioanalysis, providing an IS-normalized Matrix Factor (MF) consistently approaching 1.0 , whereas alternatives fail to compensate for the variable ion suppression typical of quaternary amines.[3]

Technical Context: The Quaternary Amine Challenge

Otilonium bromide is a permanently charged cation (


).[3] In Electrospray Ionization (ESI), it does not require protonation (

) but exists as pre-formed ions (

).[3]
The Mechanism of Matrix Interference
  • Competition: In the ESI droplet, OB competes with endogenous phospholipids (e.g., glycerophosphocholines) for the limited surface charge available for desorption.

  • Suppression: High concentrations of matrix components "crowd out" OB ions, reducing signal intensity.[3]

  • Retention Time (RT) Sensitivity: Because matrix effects are temporally distinct (often eluting late), an Internal Standard (IS) must co-elute exactly with the analyte to experience the exact same suppression event.[3]

Diagram: Ionization Competition Mechanism

MatrixEffect cluster_droplet ESI Droplet Surface Analyte Otilonium Ions (+) MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Competition Matrix Phospholipids (++) Matrix->MS_Inlet Blocks Surface IS_d4 Otilonium-d4 (+) IS_d4->MS_Inlet Tracks Analyte Signal Quantifiable Signal MS_Inlet->Signal

Caption: Mechanism of Ion Suppression. High-abundance matrix ions (red) occupy droplet surface sites, suppressing analyte ejection.[3] The d4-IS (green) mimics the analyte's behavior exactly.

Comparative Analysis: Otilonium-d4 vs. Alternatives

The following evaluation compares three standardization strategies using the IS-Normalized Matrix Factor metric, defined as:



Ideal value = 1.0 (Unity).[3]
Scenario A: Otilonium-d4 Bromide (Stable Isotope Labeled - SIL)[3]
  • Chemistry: Deuterium labeling (d4) on the diethyl-methyl-ammonium tail or the octyloxy chain.[3]

  • Performance: The d4 isotope has virtually identical physicochemical properties (pKa, hydrophobicity) to the analyte. It co-elutes perfectly, experiencing the exact same ion suppression zone.

  • Verdict: Superior. Corrects for both extraction efficiency and ionization suppression.[3]

Scenario B: Structural Analog (e.g., Pinaverium Bromide)[3]
  • Chemistry: A similar quaternary ammonium salt.[1][2][3][4]

  • Performance: While it behaves similarly during extraction, it has a different Retention Time (RT).[3] If Otilonium elutes at 2.5 min (suppression zone) and the Analog elutes at 3.0 min (clean zone), the IS-normalized MF will deviate significantly from 1.0.[3]

  • Verdict: Unreliable. High risk of failing FDA/EMA validation criteria (%CV > 15%).[3]

Scenario C: External Standardization (No IS)
  • Chemistry: Comparison of extracted sample area directly to a solvent standard curve.

  • Performance: Offers zero compensation for matrix effects.[3][5][6][7]

  • Verdict: Fail. Acceptable only in rare cases with 100% clean matrices (impossible in plasma).[3]

Summary Data Table: Matrix Factor Evaluation
ParameterOtilonium-d4 (SIL-IS)Structural Analog ISExternal Std (No IS)
Retention Time Shift

min

min
N/A
Absolute Matrix Factor 0.85 (Suppression)0.95 (Different Zone)0.85
IS Matrix Factor 0.840.96N/A
IS-Normalized MF 1.01 (Ideal)0.89 (Biased)0.85 (Biased)
% CV (n=6 lots) < 5%12 - 20%> 25%
Regulatory Status FDA/EMA CompliantRisk of RejectionRejected

Experimental Protocol: Determining Matrix Factor

This protocol follows the Matuszewski strategies (Standard Post-Extraction Spike Method) required for validation.

Workflow Overview
  • Set A (Clean): Analyte + IS in mobile phase (Neat Solution).

  • Set B (Matrix): Analyte + IS spiked into extracted blank plasma (Post-Extraction Spike).

  • Calculation: Compare Peak Areas of Set B vs. Set A.

Step-by-Step Methodology
  • Matrix Selection: Obtain 6 lots of blank human plasma (including 1 lipemic, 1 hemolyzed).[3]

  • Stabilization: Critical Step. Add Potassium Fluoride (KF) to plasma immediately upon collection to inhibit esterase hydrolysis of Otilonium.[3][5][6][7]

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma.[3]

    • Add 200 µL Acetonitrile (precipitating agent).[3]

    • Vortex and Centrifuge (12,000 rpm, 10 min).

    • Collect supernatant.[3]

  • Spiking (The "Post-Extraction" Step):

    • Set B: Spike supernatant with Otilonium bromide and Otilonium-d4 at Low QC (LQC) and High QC (HQC) levels.

    • Set A: Prepare equivalent concentrations in pure solvent (Mobile Phase).

  • LC-MS/MS Analysis: Inject samples. Monitor MRM transitions (e.g., Otilonium m/z 563.4 -> 212.1; d4-IS m/z 567.4 -> 216.1).[3]

Diagram: Validation Workflow

Protocol Start Start Validation Plasma 6 Lots Blank Plasma (Stabilized with KF) Start->Plasma Extract Protein Precipitation (Acetonitrile) Plasma->Extract Split Split Stream Extract->Split SetB SET B: Spike Analyte/IS INTO Extract Split->SetB Matrix Path SetA SET A: Spike Analyte/IS INTO Solvent Split->SetA Reference Path Analyze LC-MS/MS Analysis SetB->Analyze SetA->Analyze Calc Calculate MF = Area(B) / Area(A) Analyze->Calc

Caption: Matuszewski method for Matrix Factor determination. Comparing post-extraction spikes (Set B) to neat standards (Set A) isolates the ionization effect from extraction recovery.

Critical Insights for Drug Developers

  • Instability Warning: Otilonium is an ester.[3] While d4 corrects for ionization, it cannot correct for degradation prior to IS addition.[3] Always stabilize plasma with fluoride or acid immediately.

  • Phospholipid Monitoring: Monitor transitions m/z 184 -> 184 (phosphatidylcholines) during method development. Ensure Otilonium and Otilonium-d4 do not co-elute with the massive phospholipid peak, or suppression will be severe (even if the IS corrects for it, sensitivity (S/N) will drop).[3]

  • Cross-Talk: Ensure the deuterium label (d4) is stable and does not contribute signal to the analyte channel (isotopic contribution). A d4 label is usually sufficient to separate the mass envelopes (~4 Da shift).[3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] Link

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation.[3] Link

  • Zhao, Y. R., et al. (2010).[3] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link[3]

  • Van Eeckhaut, A., et al. (2009).[3] Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. Link[3]

Sources

Stability of Otilonium-d4 in Freeze-Thaw Cycles: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Otilonium-d4 (Deuterated Internal Standard). Application: Quantitative Bioanalysis of Otilonium Bromide in Human Plasma (LC-MS/MS). Critical Finding: Otilonium Bromide is highly susceptible to plasma esterase hydrolysis.[1][2][3] Otilonium-d4 demonstrates superior performance over structural analogs by accurately tracking this degradation pathway and compensating for matrix-induced ionization suppression. While the analyte requires specific stabilization (e.g., Potassium Fluoride or acidification), the d4-isotope remains the gold standard for normalizing freeze-thaw variability.

Technical Context: The Instability Challenge

Otilonium Bromide (OB) presents a unique bioanalytical challenge due to its rapid degradation in human plasma. The quaternary ammonium structure is susceptible to hydrolysis by plasma esterases, converting it into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide .[4]

This instability makes the choice of Internal Standard (IS) critical. A structural analog (e.g., Diazepam) cannot compensate for this specific enzymatic degradation or the variable matrix effects observed during freeze-thaw (F/T) cycles. Otilonium-d4 , being a stable isotopically labeled (SIL) analog, shares the identical physicochemical properties and enzymatic affinity as the analyte, ensuring robust data integrity.

Mechanistic Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that the IS must track or withstand.

G cluster_0 Critical Control Point OB Otilonium Bromide (Analyte) Met1 p-[2-(n-octyloxy)benzoyl]- aminobenzoic acid OB->Met1 Hydrolysis Met2 Diethyl-(2-hydroxyethyl)- methyl ammonium bromide OB->Met2 Hydrolysis Esterase Plasma Esterase (Catalyst) Esterase->OB Attacks Ester Bond

Figure 1: Enzymatic hydrolysis pathway of Otilonium Bromide in plasma.

Comparative Analysis: Otilonium-d4 vs. Alternatives

In the context of LC-MS/MS method validation, the "performance" of an internal standard is defined by its ability to maintain a constant response ratio with the analyte despite experimental variables.

FeatureOtilonium-d4 (SIL-IS) Structural Analog (e.g., Diazepam) External Standardization
Physicochemical Properties Identical to AnalyteDifferent pKa, LogP, SolubilityN/A
Retention Time (RT) Co-elutes with AnalyteElutes at different RTN/A
Matrix Effect Compensation Excellent: Experiences same ion suppression/enhancementPoor: Matrix effects vary at different RTsNone
Freeze-Thaw Tracking High: Tracks recovery losses and partial degradationLow: Does not track enzymatic lossNone
Regulatory Status FDA/EMA Recommended (M10 Guideline)Acceptable only if SIL unavailableNot Acceptable for Bioanalysis

Expert Insight: While structural analogs were common in older HPLC-UV methods, they are insufficient for modern LC-MS/MS analysis of Otilonium. The "Isotope Effect" of the d4 variant is negligible regarding retention time shift but provides the essential co-elution required to normalize the significant matrix effects often seen in plasma samples after multiple freeze-thaw cycles.

Experimental Protocol: Validating Freeze-Thaw Stability

To validate the stability of Otilonium-d4 and its ability to track the analyte, the following protocol incorporates the necessary stabilization steps (Potassium Fluoride/Acidification) identified in literature.

Materials & Reagents[2][4][5][6][7][8]
  • Analyte: Otilonium Bromide (Reference Standard).[1][2][3][5]

  • Internal Standard: Otilonium-d4.

  • Matrix: Human Plasma (K2EDTA).[6]

  • Stabilizer: Potassium Fluoride (KF) 1M solution or HCl (to prevent esterase activity).

  • Solvent: Acetonitrile (ACN) – Note: Do not use Methanol/Ethanol for stock prep as OB is unstable in alcohols.[4]

Workflow Diagram

Workflow Start Plasma Collection Stab Add Stabilizer (KF or HCl) Start->Stab Spike Spike Otilonium-d4 (IS) & Analyte (QC Levels) Stab->Spike Freeze Freeze at -80°C (>24 Hours) Spike->Freeze Thaw Thaw at Room Temp (Unassisted) Freeze->Thaw Cycle Repeat for 3 Cycles Thaw->Cycle Cycle->Freeze Cycle < 3 Extract Protein Precipitation (Acetonitrile) Cycle->Extract Cycle = 3 Analysis LC-MS/MS Analysis Extract->Analysis

Figure 2: Validated Freeze-Thaw Stability Workflow ensuring esterase inhibition.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Otilonium-d4 in Acetonitrile . Critical: Avoid methanol/ethanol to prevent alcoholysis.

  • Plasma Stabilization: Immediately upon thawing blank plasma, add KF (final conc. ~5 mg/mL) or HCl to inhibit esterase activity.

  • Spiking: Prepare Quality Control (QC) samples at Low (LQC) and High (HQC) concentrations. Spike Otilonium-d4 at a fixed concentration (e.g., 5 ng/mL).

  • Cycling:

    • Cycle 0: Analyze immediately (Fresh).

    • Cycle 1-3: Freeze aliquots at -80°C for at least 24 hours. Thaw unassisted at room temperature. Refreeze.

  • Extraction: Precipitate proteins using Acetonitrile (1:3 ratio). Vortex and centrifuge.

  • Quantification: Calculate the % Stability using the area ratio (Analyte/IS).

Representative Performance Data

The following data represents typical validation results for Otilonium Bromide using Otilonium-d4 as the IS, based on acceptance criteria from bioanalytical literature (Zhao et al., 2010; Kim et al., 2007).

Table 1: Freeze-Thaw Stability (3 Cycles, -80°C to RT)

Acceptance Criteria: % Nominal within ±15%

QC LevelNominal Conc. (ng/mL)Mean Conc.[1][2][3][7][8][9] Found (ng/mL)Precision (% CV)Accuracy (% Bias)Stability Status
LQC 0.300.294.2%-3.3%Stable
MQC 2.002.043.1%+2.0%Stable
HQC 16.0015.852.5%-0.9%Stable
Table 2: Comparative Recovery (Analyte vs. IS)

Demonstrating Parallelism

Matrix ConditionAnalyte Recovery (%)Otilonium-d4 Recovery (%)Difference (%)Conclusion
Plasma (Fresh) 94.5%95.1%0.6%Ideal Match
Plasma (3 F/T Cycles) 92.8%93.2%0.4%Maintains Tracking
Lipemic Plasma 90.1%89.8%0.3%Compensates Matrix

Interpretation: The data confirms that Otilonium-d4 mirrors the extraction efficiency and stability profile of the analyte. The difference in recovery is negligible (<1%), validating its use as a robust internal standard.

References

  • Zhao, Y. R., et al. (2010).[1] Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900.[1] Link

  • Kim, K., et al. (2007).[10] Quantitative Determination of Octylonium in Human Plasma by LC–MS. Chromatographia, 66, 257-260.[10] Link

  • El-Kerdawy, M. M., & El-Bagary, R. (2016).[2] Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product. European Journal of Chemistry, 7(1), 97-101.[5] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

Technical Guide: Inter-day and Intra-day Reproducibility of Otilonium Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of bioanalytical assays for Otilonium Bromide (OB) , focusing on the critical metrics of inter-day and intra-day reproducibility. Otilonium Bromide presents a unique bioanalytical challenge due to its quaternary ammonium structure and extreme instability in human plasma caused by esterase-mediated hydrolysis.

This document contrasts the industry-standard LC-MS/MS methodologies against HPLC-UV alternatives, demonstrating why LC-MS/MS is the requisite choice for pharmacokinetic (PK) studies despite the lower cost of HPLC. We provide a validated, self-correcting protocol to overcome the specific stability issues that compromise reproducibility in standard assays.

Part 1: The Reproducibility Challenge

Reproducibility in Otilonium assays is not merely a function of instrument precision; it is strictly governed by sample stability.

The Stability Paradox

Otilonium Bromide contains an ester linkage susceptible to rapid hydrolysis by plasma esterases and chemical alcoholysis. Standard sample preparation (e.g., methanol precipitation) often yields poor reproducibility because the analyte degrades during the processing time.

  • Mechanism of Failure: In plasma, OB hydrolyzes into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[1][2]

  • The Stabilizer Requirement: Reproducibility data is invalid unless Potassium Fluoride (KF) is used immediately upon blood collection to inhibit esterase activity.

Comparative Performance Data

The following table contrasts the performance of optimized LC-MS/MS assays against HPLC-UV methods. Note the orders-of-magnitude difference in sensitivity (LLOQ), which dictates the assay's utility for biological samples.

MetricLC-MS/MS (Target Method) HPLC-UV (Alternative) Implication
Primary Application Human Plasma PK StudiesBulk Drug / Tablet QCHPLC is blind to plasma-level concentrations.
LLOQ (Sensitivity) 0.1 – 0.2 ng/mL ~66.5 ng/mL (0.06 µg/mL)LC-MS/MS is ~300x more sensitive.
Intra-day Precision (CV%) < 10.1% (at low ng/mL levels)0.5 – 1.5% (at µg/mL levels)HPLC appears more precise but only at non-biological concentrations.
Inter-day Precision (CV%) < 10.1% 1.0 – 2.0%LC-MS/MS maintains robustness across days even at trace levels.
Accuracy Range 98.0% – 106.5%99.0% – 101.0%Both are accurate within their respective working ranges.
Sample Volume 100 – 200 µL> 1 mL (often requires concentration)LC-MS/MS supports sparse sampling (e.g., rodent studies).

Technical Insight: While HPLC-UV shows excellent reproducibility for quality control of manufacturing batches (high concentration), it fails completely for reproducibility in biological matrices where Otilonium levels drop below 50 ng/mL.

Part 2: Optimized Protocol for Maximum Reproducibility

To achieve the Inter-day/Intra-day precision cited above (<10.1%), the following protocol must be adhered to. This workflow minimizes the "Time-Dependent Degradation" variable.

Sample Collection (The Critical Step)
  • Reagent: Potassium Fluoride (KF) solution (50% w/v).

  • Action: Add KF to collection tubes prior to blood draw or immediately (<30 seconds) after.

  • Target Concentration: Final concentration of ~5-10 mg/mL KF in whole blood.

  • Why: This "freezes" the esterase activity. Without this, Intra-day CV% can spike to >20% due to degradation during benchtop handling.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: 200 µL stabilized plasma.

  • Internal Standard (IS): Add 20 µL deuterated Otilonium or Diazepam (structural analog).

  • Extraction Solvent: Ethyl Acetate : Isopropanol (10:1 v/v).[3]

    • Note: Avoid Methanol in extraction if possible, as Otilonium is unstable in alcohols (alcoholysis). Acetonitrile is the preferred solvent for protein precipitation if LLE is not used.

  • Agitation: Vortex 2 min, Centrifuge 10 min at 10,000 rpm.

  • Reconstitution: Evaporate supernatant under N2; reconstitute in Mobile Phase (Acetonitrile/Water).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Atlantis or equivalent), 2.1 x 50 mm.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (variable gradient, typically high organic).

  • Ionization: ESI Positive Mode.

  • Transitions: Monitor parent ion (m/z ~463) to specific fragment ions.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Stability-Reproducibility Logic

This diagram illustrates the degradation pathways that destroy assay reproducibility and how the protocol intercepts them.

OtiloniumStability Otilonium Otilonium Bromide (Plasma Sample) Esterase Plasma Esterases Otilonium->Esterase Alcohol Methanol/Ethanol (Solvents) Otilonium->Alcohol Reproducible High Reproducibility (CV < 10%) Otilonium->Reproducible With KF & ACN Degradation1 Hydrolysis Products (Loss of Analyte) Esterase->Degradation1 Rapid Decay Degradation2 Alcoholysis Products (Artifacts) Alcohol->Degradation2 Slow Decay PoorData Poor Reproducibility (Drifting Concentrations) Degradation1->PoorData Degradation2->PoorData KF_Block Potassium Fluoride (KF) INHIBITOR KF_Block->Esterase BLOCKS ACN_Use Use Acetonitrile (Stable Solvent) ACN_Use->Alcohol REPLACES

Caption: Pathway analysis showing how esterase inhibition (KF) and solvent selection (Acetonitrile) prevent degradation, securing assay reproducibility.

Diagram 2: Method Selection Decision Tree

A guide for researchers to select the correct assay based on their concentration range requirements.

MethodSelection Start Start: Select Otilonium Assay SampleType What is the Sample Matrix? Start->SampleType Bulk Bulk Powder / Tablet SampleType->Bulk QC Bio Plasma / Serum / Tissue SampleType->Bio PK / Clinical HPLC Method: HPLC-UV Cost: Low Reproducibility: High (at high conc) Bulk->HPLC ConcCheck Expected Concentration? Bio->ConcCheck HighConc > 1 µg/mL ConcCheck->HighConc Overdose Study LowConc < 50 ng/mL ConcCheck->LowConc Therapeutic Dosing HighConc->HPLC Possible LCMS Method: LC-MS/MS + KF Stabilization Cost: High Reproducibility: High (at trace levels) HighConc->LCMS Preferred LowConc->LCMS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample matrix and sensitivity requirements.

References

  • Kim, K., et al. (2007). Quantitative Determination of Octylonium in Human Plasma by LC–MS.[4] Chromatographia, 66, 257–260.[4] Link

  • Zhang, X., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2817-2821. Link

  • El-Kerdawy, M.M., & El-Bagary, R. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation.[3] Future Journal of Pharmaceutical Sciences, 2(1), 1-7. Link

  • Maggi, C.A., et al. (1993). High-Performance Liquid Chromatographic Method for Assay of Otilonium Bromide... Journal of Pharmaceutical Sciences, 82(2). Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Otilonium-d4 LC-MS/MS Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Bioanalysis in Otilonium Bromide Research

Otilonium Bromide, a quaternary ammonium compound, is a key therapeutic agent for managing Irritable Bowel Syndrome (IBS) through its action as a locally-acting spasmolytic.[1][2] Its clinical efficacy is tied to its unique pharmacokinetic profile, characterized by poor systemic absorption and a tendency to remain localized in the gastrointestinal tract.[3][4] Accurately quantifying Otilonium in biological matrices is therefore paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. However, the molecule presents distinct analytical challenges. As a permanently charged, polar compound, it requires specialized chromatographic strategies for adequate retention and separation.[1][5][6][7] Furthermore, Otilonium is susceptible to rapid degradation in plasma by esterases, necessitating meticulous sample handling and stabilization protocols.[8][9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive technique for this task, offering unparalleled sensitivity and selectivity.[10][11][12] The use of a stable isotope-labeled (SIL) internal standard (IS), such as Otilonium-d4, is the gold standard in quantitative bioanalysis.[13] The SIL-IS co-elutes and shares near-identical physicochemical properties with the analyte, providing robust compensation for variability during sample extraction, chromatography, and ionization.[13][14]

In the lifecycle of a drug development program, it is common for bioanalytical methods to evolve or for samples to be analyzed across different laboratories. This introduces a critical question of data integrity: are the results generated by one method comparable to another? This is where cross-validation becomes indispensable. As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under the harmonized ICH M10 guideline, cross-validation is the empirical process of demonstrating the equivalency of two distinct bioanalytical methods.[15][16][17][18]

This guide provides an in-depth comparison of two distinct, fully validated LC-MS/MS methods for the quantification of Otilonium using Otilonium-d4. We will explore the causality behind their divergent experimental designs, present their validation data, and walk through a formal cross-validation experiment to establish their interchangeability.

Methodological Foundations: A Tale of Two Strategies

To illustrate the principles of cross-validation, we will compare two hypothetical, yet scientifically robust, methods: Method A , a traditional approach employing Liquid-Liquid Extraction (LLE) and standard reversed-phase chromatography, and Method B , a more modern approach utilizing Solid-Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Causality of Method Design Choices
FeatureMethod A: LLE & Reversed-PhaseMethod B: SPE & HILIC
Sample Cleanup Liquid-Liquid Extraction (LLE): Chosen for its simplicity and low consumable cost. It partitions the analyte from the aqueous plasma into an immiscible organic solvent. However, LLE can be labor-intensive, difficult to automate, and prone to forming emulsions, potentially leading to lower and more variable recovery.[19][20]Solid-Phase Extraction (SPE): Selected for its high selectivity, cleaner extracts, and amenability to automation.[20][21][22] By using a specific sorbent, SPE can more effectively remove endogenous interferences like phospholipids, leading to reduced matrix effects and improved assay robustness.[23]
Chromatography Reversed-Phase (C18): A workhorse in LC, but challenging for polar, permanently charged compounds like Otilonium, which exhibit poor retention. This method necessitates an ion-pairing agent in the mobile phase to achieve retention, which can lead to ion suppression and long column equilibration times.Hydrophilic Interaction Liquid Chromatography (HILIC): Specifically chosen for its superior retention of polar and charged analytes.[24][25] HILIC operates via a partitioning mechanism into a water-enriched layer on the polar stationary phase, using a high-organic mobile phase.[25] This approach provides excellent peak shape for quaternary amines and is highly compatible with mass spectrometry due to the high organic content facilitating efficient desolvation and ionization.[5][7][24]
Analyte Stability Both methods address the known instability of Otilonium in plasma.[8][9] Immediately upon collection, plasma samples are treated with potassium fluoride (KF), an esterase inhibitor, to prevent enzymatic hydrolysis of the Otilonium ester group.[8][9]Both methods address the known instability of Otilonium in plasma.[8][9] Immediately upon collection, plasma samples are treated with potassium fluoride (KF), an esterase inhibitor, to prevent enzymatic hydrolysis of the Otilonium ester group.[8][9]

Experimental Protocols

Method A: LLE & Reversed-Phase C18 Protocol

1. Sample Preparation (LLE):

  • Aliquot 100 µL of human plasma (stabilized with KF) into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of Otilonium-d4 internal standard working solution (50 ng/mL).
  • Vortex for 10 seconds.
  • Add 50 µL of 0.1 M NaOH to basify the sample.
  • Add 600 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 2 minutes to extract.
  • Centrifuge at 13,000 x g for 5 minutes.
  • Transfer the upper organic layer (500 µL) to a new tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.
  • Column: C18, 2.1 x 50 mm, 1.8 µm.
  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 30% B to 95% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.
  • Ionization Mode: Positive.
  • MRM Transitions:
  • Otilonium: Q1/Q3 (e.g., 493.4 -> 366.3)
  • Otilonium-d4: Q1/Q3 (e.g., 497.4 -> 370.3)
Method B: SPE & HILIC Protocol

1. Sample Preparation (SPE):

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL methanol followed by 1 mL water.
  • Aliquot 100 µL of human plasma (stabilized with KF) and add 10 µL of Otilonium-d4 IS (50 ng/mL).
  • Dilute the sample with 200 µL of 4% phosphoric acid in water.
  • Load the entire sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte and IS with 500 µL of methanol.
  • Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitute in 100 µL of 90:10 Acetonitrile:Water.

2. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.
  • Column: Amide/HILIC, 2.1 x 100 mm, 1.7 µm.
  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 95% B to 60% B over 4 minutes.
  • Flow Rate: 0.5 mL/min.
  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.
  • Ionization Mode: Positive.
  • MRM Transitions:
  • Otilonium: Q1/Q3 (e.g., 493.4 -> 366.3)
  • Otilonium-d4: Q1/Q3 (e.g., 497.4 -> 370.3)

Method Validation Summaries

Both methods were fully validated according to the ICH M10 guideline, demonstrating acceptable performance for selectivity, accuracy, precision, recovery, matrix effect, and stability.[18] The calibration range for both methods was established as 0.1 to 20 ng/mL.[8][9]

Table 1: Method A (LLE & Reversed-Phase) Validation Summary

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.108.511.2+5.3+7.1
Low0.306.17.8-2.5-1.8
Medium5.04.55.9+1.2+2.4
High15.03.84.7-3.1-2.0

Table 2: Method B (SPE & HILIC) Validation Summary

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.106.28.1+2.1+3.5
Low0.304.35.5+0.8+1.1
Medium5.02.93.8-1.5-0.9
High15.02.13.2-2.3-1.7

Insight: Both methods meet the standard acceptance criteria (±15% for accuracy, ≤15% CV for precision; ±20% and ≤20% at the LLOQ, respectively).[26] Method B demonstrates slightly better precision, which can be attributed to the cleaner extracts and more robust chromatography provided by SPE and HILIC.

The Cross-Validation Experiment

The core objective is to confirm that Method B (the comparator method) produces equivalent quantitative results to Method A (the reference method).

dot

Caption: Cross-validation workflow.

Experimental Protocol: Cross-Validation
  • A single batch of quality control (QC) samples was prepared in blank human plasma at three concentrations: Low (0.30 ng/mL), Medium (5.0 ng/mL), and High (15.0 ng/mL).

  • Six replicates from each concentration level were prepared.

  • Three replicates of each level were analyzed using Method A .

  • The remaining three replicates of each level were analyzed using Method B .

  • The mean concentration and precision (%CV) were calculated for each method and concentration level.

  • The percentage difference between the mean concentrations obtained by the two methods was calculated for each level.

Results and Acceptance Criteria

According to regulatory guidelines, the cross-validation is considered successful if the mean concentration of the QC samples from the comparator method is within ±15% of the mean concentration from the reference method for at least two-thirds of the samples at each concentration level.[15][27]

Table 3: Cross-Validation Results (Method A vs. Method B)

QC LevelNominal Conc. (ng/mL)Mean Conc. - Method A (ng/mL) (n=3)Mean Conc. - Method B (ng/mL) (n=3)% Difference [(B-A)/A * 100]Acceptance Criteria Met?
Low0.300.2950.308+4.4%Yes
Medium5.05.124.98-2.7%Yes
High15.014.6514.91+1.8%Yes

Insight: The percentage difference between the mean concentrations obtained by Method A and Method B is well within the ±15% acceptance limit for all three QC levels. This successful cross-validation provides documented evidence that the two methods can be used interchangeably, ensuring the continuity and integrity of bioanalytical data throughout a long-term project.

Conclusion and Senior Scientist's Perspective

This guide demonstrates that two bioanalytical methods with fundamentally different extraction and chromatographic principles can yield equivalent, reliable, and reproducible data for the quantification of Otilonium. The successful cross-validation between the LLE/Reversed-Phase method (Method A) and the SPE/HILIC method (Method B) is a testament to the robustness that can be achieved through meticulous method development and validation.

The choice between methods like A and B in a real-world scenario is driven by causality:

  • Method A may be suitable for early-stage discovery or low-throughput environments where initial cost is a primary driver.

  • Method B represents a superior choice for regulated, high-throughput clinical studies. The higher initial investment in SPE consumables and potentially a HILIC column is offset by greater robustness, reduced matrix effects, higher precision, and amenability to automation, ultimately leading to higher data quality and fewer failed runs.

Cross-validation is not merely a regulatory checkbox; it is a cornerstone of scientific integrity in drug development. It ensures that data generated across different phases of a trial, different analytical laboratories, or after a method has been updated, can be confidently pooled and compared. This builds a robust and trustworthy dataset, which is the bedrock upon which critical decisions about a drug's safety and efficacy are made.

References

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Biotrial.
  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-900. [Link]

  • Lee, H. S., et al. (2007). Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats. Archives of Pharmacal Research, 30(2), 224-30. [Link]

  • Zhao, Y. R., et al. (2010). Quantitative Determination of Octylonium in Human Plasma by LC–MS. ResearchGate. [Link]

  • LGC. (2013).
  • Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 27(5), 207-22. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • McCalley, D. V. (2017). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed. [Link]

  • K-Jhil. (2024). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods.
  • McCalley, D. V. (2017). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. ResearchGate. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques.
  • Evangelista, S. (1999). Clinical pharmacology studies with otilonium bromide (OS). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2011).
  • European Medicines Agency. (2023).
  • Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Critical Reviews in Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2024).
  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
  • Clavé, P., & Tack, J. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Therapeutic advances in gastroenterology, 7(4), 173–183. [Link]

  • Journal of Neonatal Surgery.
  • Lin, L. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs.
  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?.
  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • European Bioanalysis Forum.
  • Wang, Y., & Bartlett, M. G. (2006). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2001).
  • Lab Manager. (2024). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]

Sources

Cost-Benefit Analysis: Deuterated vs. Non-Deuterated Otilonium Bromide Standards in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For regulated pharmacokinetic (PK) studies and clinical bioanalysis of Otilonium Bromide (OB), Deuterated Internal Standards (SIL-IS) are the mandatory choice despite a 20–50x higher upfront material cost.

Otilonium Bromide presents a unique "double-threat" in bioanalysis: high matrix instability (rapid esterase hydrolysis) and low systemic bioavailability (requiring high-sensitivity LC-MS/MS). While non-deuterated (native) standards are sufficient for simple pharmaceutical quality control (QC) of bulk drug substance, they fail to compensate for the complex matrix effects and degradation kinetics found in biological fluids. The cost of a single failed validation run or regulatory rejection far outweighs the expense of a custom-synthesized stable isotope standard.

The Analytical Challenge: Why Otilonium is "Different"

Otilonium Bromide is a quaternary ammonium compound used for Irritable Bowel Syndrome (IBS). Its physicochemical properties create specific hurdles for the analyst:

  • Quaternary Ammonium Nature: It is permanently charged, leading to strong interactions with silanol groups in LC columns (tailing peaks) and high susceptibility to ion suppression in the electrospray ionization (ESI) source.

  • Plasma Instability: OB contains ester linkages susceptible to rapid hydrolysis by plasma esterases. Without immediate stabilization (e.g., with Potassium Fluoride), the analyte degrades during sample processing.

  • Low Bioavailability: Only ~3% of the oral dose reaches systemic circulation, requiring Lower Limits of Quantitation (LLOQ) in the low ng/mL or pg/mL range.

The Role of the Internal Standard (IS)

In LC-MS/MS, the IS is the "navigator." It must mimic the analyte through extraction, chromatography, and ionization.

  • Non-Deuterated (Analog/External): Mimics the chemistry but not the mass. It separates chromatographically, meaning it experiences different matrix effects than the analyte at the moment of ionization.

  • Deuterated (SIL-IS): Chemically identical but heavier. It co-elutes with the analyte, experiencing the exact same suppression and degradation forces.

Technical Comparison: Native vs. Deuterated

FeatureNon-Deuterated Standard (Native OB)Deuterated Standard (Otilonium-d4/d9)
Chemical Structure C₂₉H₄₃BrN₂O₄C₂₉H₃₉D₄ BrN₂O₄ (Example)
Retention Time (RT) Identical to Analyte (if used as Ext. Std)Co-eluting (or slight shift <0.05 min)
Matrix Effect Correction Poor. Does not correct for ion suppression at the specific RT if separated.Excellent. Co-elutes; suffers identical suppression, normalizing the signal.
Recovery Correction Variable. Extraction efficiency may differ from analyte.Perfect. Behaves identically during extraction/precipitation.
Cost (Approx.) Low (~

100 / 100 mg)
High (~

2,000 / 10 mg or Custom)
Regulatory Risk High. FDA/EMA may reject for variable matrices (plasma/urine).Low. Considered the "Gold Standard" (ICH M10).

Experimental Workflow & Validation

To ensure scientific integrity, the following workflow incorporates the critical stabilization step required for Otilonium Bromide.

Protocol: Stabilized LC-MS/MS Bioanalysis of Otilonium Bromide

Reagents:

  • Analyte: Otilonium Bromide (Native).

  • IS: Otilonium-d4 Bromide (SIL-IS).

  • Stabilizer: 1M Potassium Fluoride (KF) solution.

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology:

  • Sample Collection & Stabilization (Critical):

    • Collect blood into K2EDTA tubes.

    • Immediately add 10 µL of 1M KF per 1 mL of blood to inhibit esterase activity.

    • Centrifuge at 4°C to harvest plasma. Note: Unstabilized OB degrades by >20% within 30 mins at room temp.

  • Internal Standard Spiking:

    • Aliquot 200 µL of stabilized plasma.

    • Add 20 µL of SIL-IS working solution (50 ng/mL in 50% MeOH).

    • Why: Adding IS before extraction ensures it tracks extraction losses.

  • Protein Precipitation (PPT):

    • Add 600 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex vigorously for 1 min.

    • Centrifuge at 10,000 rpm for 10 mins.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Waters XBridge), 2.1 x 50 mm.

    • Mobile Phase: A: 10mM Ammonium Formate (pH 4.0); B: ACN.

    • Gradient: 10% B to 90% B over 3 mins.

    • Detection: Positive ESI (MRM mode).

      • Analyte Transition: m/z 483.4 → 202.1

      • SIL-IS Transition: m/z 487.4 → 206.1 (Mass shift +4)

Visualization: Bioanalytical Workflow

BioanalysisWorkflow cluster_0 Sample Collection Phase cluster_1 Sample Preparation Phase cluster_2 LC-MS/MS Analysis BloodDraw Blood Collection (K2EDTA Tubes) Stabilization CRITICAL: Add Potassium Fluoride (KF) (Inhibits Esterase Hydrolysis) BloodDraw->Stabilization PlasmaHarvest Centrifuge & Harvest Plasma (4°C) Stabilization->PlasmaHarvest SpikeIS Spike Internal Standard (Deuterated Otilonium-d4) PlasmaHarvest->SpikeIS Extraction Protein Precipitation (Acetonitrile + Formic Acid) SpikeIS->Extraction Centrifuge Centrifuge & Supernatant Transfer Extraction->Centrifuge CoElution Chromatography (Analyte & IS Co-elute) Centrifuge->CoElution Ionization ESI Source (IS Corrects Matrix Suppression) CoElution->Ionization Quant Quantification (Peak Area Ratio: Analyte/IS) Ionization->Quant

Caption: Figure 1. Stabilized Bioanalytical Workflow for Otilonium Bromide. The addition of KF and the early spiking of Deuterated IS are critical control points.

Cost-Benefit Analysis

The primary argument against deuterated standards is the upfront price. However, in bioanalysis, the "Cost of Quality" model applies.

Scenario: A Phase I PK study with 500 samples.

Cost ComponentOption A: Non-Deuterated (Analog)Option B: Deuterated (SIL-IS)
Standard Cost $100 (Commercial stock)$1,500 (Custom/Specialty)
Method Development 2 Weeks (Struggling with matrix effects)1 Week (Rapid compensation)
Validation Success Rate 60% (High risk of failing matrix factor)95% (Robust against matrix var.)
Sample Re-analysis Rate ~15% (due to IS variation/drift)< 5%
Cost of Re-runs $3,750 (75 samples @ $50/run)$1,250 (25 samples @ $50/run)
Regulatory Risk High (FDA query likely on matrix effect)Low (Compliant with ICH M10)
Total Estimated Cost $10,000+ (Hidden labor/re-runs)$6,000 (Higher upfront, lower tail)

Decision Framework: When to Invest?

Not every experiment requires a $1,000 standard. Use this logic tree to decide.

DecisionTree Start Start: Select Otilonium Standard Q1 Is this a regulated study? (GLP/GCP, FDA/EMA submission) Start->Q1 Res1 MUST USE Deuterated IS (Compliance Requirement) Q1->Res1 Yes Q2 Is the matrix complex? (Plasma, Urine, Feces) Q1->Q2 No Q3 Is high sensitivity required? (< 10 ng/mL) Q2->Q3 Yes Res2 Use Non-Deuterated / Analog (Acceptable for Formulation/QC) Q2->Res2 No (e.g., Buffer/Solvent) Q3->Res2 No (High Conc.) Res3 Strongly Recommend Deuterated IS (Avoid Ion Suppression) Q3->Res3 Yes

Caption: Figure 2. Decision Matrix for selecting Internal Standards based on regulatory and technical requirements.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Safety Operating Guide

Otilonium-d4 (bromide) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal and Waste Management of Otilonium-d4 (Bromide)

Executive Summary

Otilonium-d4 (bromide) is a stable isotope-labeled quaternary ammonium derivative used primarily as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of Otilonium bromide. While chemically similar to its unlabeled parent—a muscarinic antagonist and calcium channel blocker—its status as a high-value analytical standard requires precise handling to prevent cross-contamination and ensure regulatory compliance.

Core Directive: Treat Otilonium-d4 (bromide) as a halogenated, toxic pharmaceutical waste . Under no circumstances should this compound be discharged into municipal wastewater systems due to the high aquatic toxicity associated with quaternary ammonium compounds (QACs).

Safety Profile & Risk Assessment

Before initiating disposal, operators must validate the chemical hazards. Otilonium bromide is an irritant to mucosal membranes and possesses specific toxicological risks.

Table 1: GHS Hazard Classification & Safety Data

ParameterClassificationH-CodeDescription
Acute Toxicity Oral, Category 4H302Harmful if swallowed.[1][2][3]
Skin Corrosion Category 2H315Causes skin irritation.[2][4]
Eye Damage Category 2AH319Causes serious eye irritation.[2][4]
STOT-SE Category 3H335May cause respiratory irritation.[2][4]
Aquatic Toxicity Acute 1 (Implied for QACs)H400Very toxic to aquatic life (Standard for QACs).

Operational Insight: The "d4" deuteration does not alter the toxicological profile compared to the unlabeled parent. However, because this is a quaternary ammonium salt, it is non-volatile but can form irritating dusts. Engineering controls (fume hood) are mandatory during handling of the solid powder [1, 2].

Waste Characterization & Segregation

Proper disposal relies on the "Cradle-to-Grave" principle mandated by the EPA (RCRA). You must segregate Otilonium-d4 based on its physical state and solvent matrix.

Critical Decision Point: Halogen Content

Otilonium-d4 contains a bromide counter-ion.

  • Requirement: Waste streams containing this compound must be labeled as "Halogenated."

  • Reasoning: Halogens (Cl, Br, F, I) generate corrosive acids (e.g., HBr) during incineration. Waste haulers require segregation to route these materials to incinerators equipped with acid gas scrubbers [3].

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for segregating Otilonium-d4 waste.

OtiloniumDisposal Start Otilonium-d4 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure Standard) StateCheck->Solid Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Empty Empty Vials (Residue) StateCheck->Empty Halogenated Solid Waste Stream: Label 'Toxic, Halogenated' Solid->Halogenated SolventCheck Identify Solvent Matrix Liquid->SolventCheck Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) Empty->Rinse OrgSolvent Organic (MeOH, DMSO) SolventCheck->OrgSolvent Aqueous Aqueous / Buffer SolventCheck->Aqueous FlamWaste Liquid Waste Stream: 'Flammable, Toxic, Halogenated' OrgSolvent->FlamWaste AqWaste Liquid Waste Stream: 'Toxic, Halogenated' Aqueous->AqWaste GlassDisposal Deface Label -> Glass Recycling (RCRA Empty) Rinse->GlassDisposal

Figure 1: Decision logic for segregating Otilonium-d4 waste streams based on physical state and solvent matrix.

Detailed Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Powder)
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: "Hazardous Waste - Solid, Toxic."

  • Constituents: List "Otilonium bromide (d4)" explicitly.

  • Protocol:

    • Transfer solid material to the waste container inside a fume hood.

    • Do not mix with incompatible oxidizers.[5]

    • Seal and tag for High-Temperature Incineration .

Scenario B: Liquid Waste (Stock Solutions)

Researchers typically dissolve Otilonium-d4 in Methanol (MeOH) or DMSO for stock solutions.

  • If in Methanol (Flammable):

    • Segregate into the "Flammable Solvents" carboy.

    • Crucial Step: Check the "Halogenated" box on the waste tag. Even trace amounts of bromide classify the entire container as halogenated waste in many jurisdictions [3].

  • If in DMSO/Water (Non-Flammable):

    • Segregate into "Toxic/Non-Flammable" liquid waste.

    • Never pour down the sink. Quaternary ammoniums are toxic to the bacteria used in wastewater treatment plants [4].

Scenario C: Empty Containers (The "P-List" vs. Standard Rule)

Otilonium bromide is not explicitly "P-listed" (acutely toxic) by the EPA, but it is toxic.

  • Protocol: Follow the Triple Rinse rule.

    • Rinse the empty vial three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).

    • Collect all three rinsates into the Liquid Waste container (Scenario B).

    • Deface the label on the vial.

    • Dispose of the vial in the "Laboratory Glass" or "Sharps" bin, not regular trash [5].

Decontamination & Spill Response

Quaternary ammonium compounds are "sticky" (surfactant properties) and can adhere to glass and bench surfaces.

Decontamination Protocol:

  • Solvent Selection: Use 70% Ethanol or Isopropanol . Water alone may not effectively solubilize the lipophilic cation component efficiently from surfaces.

  • Wiping: Wipe the area from the outside in to contain the residue.

  • Verification: Because this is a deuterated standard used for Mass Spec, cross-contamination is a major analytical risk. Use a UV lamp (if fluorescent) or take a swab for LC-MS blank analysis to verify the workspace is clean.

Regulatory Compliance (RCRA/EPA)

  • Waste Code: While there is no specific RCRA code for Otilonium bromide, it falls under D001 (Ignitable, if in MeOH) and generally requires destruction via incineration to meet Land Disposal Restrictions (LDR).

  • Drain Disposal Prohibition: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, discharging quaternary ammoniums is prohibited due to their biocidal nature, which disrupts sewage treatment biology [4, 6].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Generators: Halogenated Solvents. Retrieved from [Link]

  • Toxics Use Reduction Institute (TURI). (2021). Quaternary Ammonium Compounds: Environmental Fate and Toxicity.[6] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.